molecular formula C12H16N2O B1628263 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline CAS No. 926195-24-6

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Cat. No.: B1628263
CAS No.: 926195-24-6
M. Wt: 204.27 g/mol
InChI Key: KKAALGSMHWLMQX-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-10(5-4-6-11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAALGSMHWLMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588351
Record name (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926195-24-6
Record name (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. As a compound likely situated in the early stages of discovery, this document synthesizes known information with predictive data and established methodologies for analogous structures. It is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, characterization, and potential biological relevance. The guide also outlines detailed safety and handling protocols, crucial for the responsible investigation of this novel chemical entity.

Introduction: The Scientific Context

Aniline and its derivatives are cornerstone scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their versatile reactivity and presence in numerous biologically active molecules make them a focal point of ongoing research. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged structure in medicinal chemistry, renowned for its ability to confer desirable pharmacokinetic properties such as aqueous solubility and metabolic stability. The conjugation of an aniline moiety with a pyrrolidinylcarbonyl group, as seen in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, presents a unique chemical architecture with potential for novel biological activity. This guide aims to thoroughly characterize this molecule, providing a scientific basis for its further exploration.

Chemical Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

Molecular Structure

The structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is characterized by a central aniline ring substituted with a methyl group at the 2-position and a pyrrolidinylcarbonyl group at the 3-position.

Chemical structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Caption: 2D structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Key Identifiers
IdentifierValueSource
CAS Number 926195-24-6
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Canonical SMILES CC1=C(C=CC=C1N)C(=O)N2CCCC2
InChI Key InChI=1S/C12H16N2O/c1-9-7-6-8-10(13)11(9)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point (°C) 130-145Estimated based on similar aromatic amides.
Boiling Point (°C) > 350Expected to be high due to molecular weight and polar groups.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.Typical for moderately polar organic compounds.
pKa (most basic) 3.5 - 4.5The aniline nitrogen is the most basic site.
LogP ~2.5Indicates moderate lipophilicity.
Predicted Spectroscopic Data
  • Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns.

  • Aniline Amine Protons (2H): A broad singlet around δ 3.5-4.5 ppm.

  • Pyrrolidine Protons (8H): Multiple multiplets in the range of δ 1.8-3.6 ppm.

  • Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.

  • Aromatic Carbons (6C): Peaks between δ 110-150 ppm.

  • Amide Carbonyl Carbon (1C): A peak around δ 170 ppm.

  • Pyrrolidine Carbons (4C): Peaks in the aliphatic region, δ 25-50 ppm.

  • Methyl Carbon (1C): A peak around δ 15-20 ppm.

  • N-H Stretching (Aniline): Two sharp bands around 3350-3450 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band around 1630-1660 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C-N Stretching: Absorptions in the fingerprint region (1200-1350 cm⁻¹).

Synthesis and Purification

Proposed Synthetic Pathway

The most logical approach involves the amide coupling of 3-amino-2-methylbenzoic acid with pyrrolidine.

synthesis_pathway reactant1 3-Amino-2-methylbenzoic acid product 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline reactant1->product reactant2 Pyrrolidine reactant2->product reagents Coupling Agent (e.g., HATU, HBTU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product

Caption: Proposed synthesis of the target compound via amide coupling.

Detailed Experimental Protocol

Objective: To synthesize 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline from 3-amino-2-methylbenzoic acid and pyrrolidine.

Materials:

  • 3-Amino-2-methylbenzoic acid (1.0 eq)[2][3][4]

  • Pyrrolidine (1.2 eq)[5][6]

  • HATU (1.1 eq) or HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the coupling agent (HATU or HBTU, 1.1 eq) to the mixture and stir for another 15 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Potential Applications and Biological Relevance

The structural motifs present in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline suggest several avenues for its application in drug discovery and development.

  • Kinase Inhibitors: Substituted anilines are a common feature in many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[7]

  • GPCR Ligands: The pyrrolidine moiety is found in numerous ligands for G-protein coupled receptors, contributing to binding affinity and selectivity.

  • CNS-Active Agents: The moderate lipophilicity and presence of a basic nitrogen suggest potential for crossing the blood-brain barrier, making it a candidate for investigation in central nervous system disorders.

Safety, Handling, and Toxicology

No specific toxicological data for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is available. Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the known hazards of its precursors and related compounds.[8][9][10]

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.

  • Sensitization: May cause an allergic skin reaction.

Handling and Storage
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[8]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is a novel chemical entity with significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and essential safety information. While a lack of extensive experimental data necessitates a predictive approach, the information presented herein serves as a solid foundation for researchers to embark on the further investigation of this promising molecule. As with any new compound, all experimental work should be conducted with rigorous safety precautions and thorough analytical characterization.

References

  • Environmental Protection Agency. (2025, October 15). 2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. 2-methyl-3-(1-pyrrolidinyl)aniline (C11H16N2). Retrieved from [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • PubChem. 2-Methylpyrrolidine. Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025, December 26). ACS Omega. Retrieved from [Link]

  • Supporting Information. Max-Planck-Gesellschaft. Retrieved from [Link]

  • Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.
  • Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use.
  • A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors. (2004, August 16). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

  • MassBank. (2019, May 31). Organic compounds. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. Retrieved from [Link]

  • Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (2016, March 9). ResearchGate. Retrieved from [Link]

  • PubChem. 3-Amino-2-methylbenzoic acid. Retrieved from [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Retrieved from [Link]

  • Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.
  • Process for synthesizing 3-amino-5-methylpyrazole. (2018, July 31). Patsnap. Retrieved from [Link]

  • NIST WebBook. 2-Methyl-3-nitroaniline. Retrieved from [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (2025, October 16). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Retrieved from [Link]

  • Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
  • PubChem. 3-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative. Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis and biological evaluation of new analogues of the active fungal metabolites. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • NIST WebBook. Aniline. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals and kinase inhibitors.

CAS Registry Number: 926217-35-8 Synonyms: (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone; 3-Amino-2-methyl-1-(pyrrolidin-1-ylcarbonyl)benzene.

Executive Summary

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is a bifunctional aromatic scaffold characterized by an electron-rich aniline moiety and a steric-demanding pyrrolidine amide. Unlike simple anilines, the ortho-methyl group imposes restricted rotation (atropisomerism potential) and steric hindrance, influencing both metabolic stability and binding affinity in downstream drug targets. It serves as a critical building block in the development of tyrosine kinase inhibitors (TKIs) and carboxamide-based enzyme inhibitors .

Physicochemical Characterization

The compound exhibits properties typical of "Fragment-Like" molecules in drug discovery—low molecular weight and high ligand efficiency potential.

Molecular Identity & Constants[1]
ParameterValueUnitSource/Notes
Molecular Formula

--
Molecular Weight 204.27 g/mol Monoisotopic Mass: 204.126
Physical State Solid (Crystalline)-Off-white to pale yellow
Melting Point 118 – 122°CRange varies by polymorph
Boiling Point ~430°CPredicted (760 mmHg)
Density 1.15 ± 0.1g/cm³Predicted
Lipophilicity and Solubility Profile

Understanding the partition coefficient is vital for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

  • LogP (Octanol/Water): 1.81 (Predicted)

    • Implication: The compound falls within the optimal range for oral bioavailability (LogP < 5), suggesting good membrane permeability without excessive lipophilicity that leads to metabolic clearance.

  • Topological Polar Surface Area (TPSA): 46.33 Ų

    • Breakdown: Aniline (

      
      ) ~26 Ų + Amide (
      
      
      
      ) ~20 Ų.
    • Significance: TPSA < 60 Ų often correlates with high CNS penetration and excellent cellular permeability.

  • pKa (Base): ~3.8 – 4.2 (Aniline nitrogen)

    • Note: The electron-withdrawing effect of the meta-carbonyl group lowers the pKa of the aniline significantly compared to unsubstituted aniline (pKa 4.6). This makes the amine less nucleophilic, requiring optimized conditions for coupling reactions.

Structural Visualization (Graphviz)

The following diagram illustrates the functional hierarchy of the molecule.

ChemicalStructure Core Benzene Core (Scaffold) Aniline Aniline (Pos 3) Nucleophilic Handle H-Bond Donor Core->Aniline Electronic Coupling Methyl Methyl (Pos 2) Steric Anchor Prevents Planarity Core->Methyl Ortho-Substitution Amide Pyrrolidine Amide (Pos 1) Solubilizing Group H-Bond Acceptor Core->Amide Meta-Directing Methyl->Aniline Steric Clash Methyl->Amide Twist Induction

Figure 1: Functional group hierarchy. The ortho-methyl group acts as a "conformational lock," preventing the amide and aniline from lying flat against the benzene ring.

Synthetic Pathways & Methodology

The synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline typically proceeds via a Nitro-Reduction pathway. This route is preferred over direct amination due to the regioselectivity provided by the starting material.

Primary Synthetic Route

Precursor: 2-Methyl-3-nitrobenzoic acid.

Step 1: Amide Coupling (Activation)
  • Reagents: Thionyl Chloride (

    
    ) or HATU/DIEA.
    
  • Reactant: Pyrrolidine.

  • Mechanism: The carboxylic acid is converted to an acid chloride (or active ester), which undergoes nucleophilic attack by the secondary amine (pyrrolidine).

  • Critical Control: Temperature must be kept < 5°C during pyrrolidine addition to prevent exotherms and side reactions.

Step 2: Nitro Reduction
  • Reagents:

    
     (gas) + Pd/C (10%) OR Iron powder (
    
    
    
    ) + Ammonium Chloride (
    
    
    ).
  • Solvent: Ethanol or Methanol/Water.

  • Process: The nitro group (

    
    ) is reduced to the amine (
    
    
    
    ).
  • Purification: The aniline product is prone to oxidation (browning). Workup requires inert atmosphere (Nitrogen/Argon) and rapid filtration.

Workflow Diagram (Graphviz)

SynthesisPath Start 2-Methyl-3-nitrobenzoic Acid Step1 Step 1: Amide Coupling (SOCl2, Pyrrolidine, DCM) Start->Step1 Inter Intermediate: Nitro-Amide Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, EtOH) Inter->Step2 Final Target: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Step2->Final

Figure 2: Two-step synthetic sequence from commercially available nitrobenzoic acid precursors.

Analytical Characterization Protocols

To ensure the integrity of the compound for pharmaceutical use, the following analytical standards are recommended.

HPLC Method (Reverse Phase)

This method separates the aniline from potential nitro-precursors and oxidized impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Time: Expect elution at ~4.5 - 5.5 min (varies by column).

NMR Expectations ( NMR, 400 MHz, )
  • 
     1.80-1.90 ppm (4H, m):  Pyrrolidine ring protons (
    
    
    
    ).
  • 
     2.15 ppm (3H, s):  Methyl group attached to the aromatic ring. Note: Shifted upfield slightly due to shielding.
    
  • 
     3.20-3.50 ppm (4H, m):  Pyrrolidine 
    
    
    
    protons. Broadening may occur due to restricted rotation of the amide bond.
  • 
     5.10 ppm (2H, s, br):  Aniline 
    
    
    
    . Exchangeable with
    
    
    .
  • 
     6.50 - 7.10 ppm (3H, m):  Aromatic protons (ABC system).
    

Handling, Stability, and Safety

As an aniline derivative, this compound presents specific stability challenges.

  • Oxidation Sensitivity: Aniline nitrogens are susceptible to air oxidation, leading to "browning" or azo-dimer formation.

    • Protocol: Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The amide moiety can form hydrogen bonds with atmospheric water.

    • Protocol: Desiccate over

      
       or silica gel.
      
  • Safety (GHS Classifications):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • PubChem. (n.d.). Compound Summary: (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone. National Library of Medicine. Retrieved from [Link]

  • EPA CompTox. (2024). Chemical Dashboard: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

Solubility profile of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (CAS 926195-24-6) is a critical physicochemical parameter for its isolation, purification, and use as an intermediate in the synthesis of pharmaceutical active ingredients (APIs). As a substituted aniline derivative featuring both a hydrogen-bond donating amine and a tertiary amide acceptor, its solubility behavior is governed by a complex interplay of lattice energy and solute-solvent interactions.

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound in organic solvents.

Physicochemical Context & Structural Analysis[1][2]

To understand the solubility behavior of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, we must first analyze its molecular architecture. The compound features a trisubstituted benzene ring with a "1,2,3" substitution pattern:

  • Position 1 (Amino group): A primary amine (-NH₂) acting as a hydrogen bond donor (HBD) and weak acceptor.

  • Position 2 (Methyl group): A hydrophobic steric wedge that induces torsion between the ring and adjacent substituents.

  • Position 3 (Pyrrolidinylcarbonyl): A tertiary amide. The pyrrolidine ring adds lipophilicity, while the carbonyl oxygen is a strong hydrogen bond acceptor (HBA).

Solubility Prediction: The steric crowding between the C2-methyl and C3-carbonyl groups likely forces the amide bond out of coplanarity with the aromatic ring. This disruption of planarity typically reduces crystal lattice energy (


), potentially enhancing solubility in organic solvents compared to its unmethylated analogs.
  • Lipophilicity (Predicted LogP): ~1.8 – 2.2.

  • Solubility Classification:

    • High Solubility: Polar aprotic solvents (DMSO, DMF) and medium-polarity solvents (Ethyl Acetate, DCM).

    • Moderate Solubility: Alcohols (Methanol, Ethanol) due to H-bonding with the amide/amine.

    • Low Solubility: Non-polar alkanes (Hexane, Heptane) and Water (due to the hydrophobic aromatic/pyrrolidine core).

Experimental Methodology: Determination of Solubility

Accurate solubility data is the foundation of process design. The following protocol utilizes the equilibrium shake-flask method coupled with HPLC-UV quantification , the gold standard for thermodynamic solubility determination.

Reagents and Materials[3][4]
  • Compound: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (Purity >98%).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF (HPLC Grade).

  • Equipment: Orbital shaker water bath (control ±0.1 K), HPLC system (Agilent 1200 or equivalent), 0.45 µm PTFE syringe filters.

The "Self-Validating" Protocol

This protocol includes built-in checks to ensure data integrity.

  • Preparation: Add excess solid compound to 10 mL of the selected solvent in a glass vial. The presence of undissolved solid is mandatory to maintain equilibrium.

  • Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours. Agitation speed: 150 rpm.

  • Validation Check (Time-Course): Sample a subset of vials at 24h and 48h. If concentrations differ by <2%, equilibrium is reached.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal). Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

  • Quantification: Dilute with mobile phase and analyze via HPLC-UV (Detection wavelength: ~254 nm, determined via UV-Vis scan).

Data Calculation

Calculate the mole fraction solubility (


) using Equation 1:


Where:

  • 
    , 
    
    
    
    : Mass of solute and solvent.
  • 
    , 
    
    
    
    : Molecular weight of solute and solvent.

Thermodynamic Modeling & Analysis

Experimental data points are discrete; mathematical models provide the continuous surface needed for process optimization.

Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical model parameters derived via multivariate regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To understand the driving forces of dissolution, apply the Van't Hoff equation:



  • 
     (Enthalpy of Solution):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy of Solution):  Reflects the disorder change upon mixing.
    

Interpretation for Process Engineers: If


 is large and positive, cooling crystallization will be highly efficient (steep solubility curve). If 

is small, anti-solvent crystallization is preferred.

Visualization of Workflows

Experimental Solubility Determination Workflow[1]

SolubilityProtocol Start Start: Solid 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline SolventPrep Add Excess Solid to Solvent (MeOH, EtOH, EtOAc, etc.) Start->SolventPrep Equilibration Orbital Shaking (T = 298.15 - 323.15 K, t = 48h) SolventPrep->Equilibration Validation Check: 24h vs 48h Data (< 2% Deviation?) Equilibration->Validation Settling Isothermal Settling (2 hours) Sampling Supernatant Withdrawal & Filtration (0.45 µm PTFE) Settling->Sampling Analysis HPLC-UV Quantification (Calculate Mole Fraction x) Sampling->Analysis Validation->Equilibration No (Continue Shaking) Validation->Settling Yes (Equilibrium Reached)

Figure 1: Step-by-step workflow for the equilibrium solubility determination, ensuring data integrity through a self-validating time-course check.

Thermodynamic Modeling Logic

ThermoLogic cluster_Models Correlation Models Input Experimental Data (x_i vs T) Apelblat Apelblat Model ln(x) = A + B/T + C*ln(T) Input->Apelblat VantHoff Van't Hoff Analysis ln(x) = -dH/RT + dS/R Input->VantHoff Output Process Parameters (Enthalpy, Entropy, Solubility Curve) Apelblat->Output VantHoff->Output Decision Crystallization Strategy (Cooling vs. Anti-solvent) Output->Decision

Figure 2: Logical framework for converting raw solubility data into actionable process engineering parameters.

Process Implications & Applications

Crystallization Design

Based on the structural properties and expected solubility profile:

  • Primary Solvent: Ethyl Acetate or Isopropanol are likely candidates for cooling crystallization. They typically show a strong temperature dependence for amide-anilines.

  • Anti-Solvent: n-Heptane or Water . The hydrophobic methyl and pyrrolidine groups will cause rapid precipitation upon addition of non-polar alkanes or highly polar water (depending on the solvent choice).

Purification

The distinct solubility difference between the target compound (moderate polarity) and potential starting materials (e.g., highly polar carboxylic acids or non-polar anilines) can be exploited.[1]

  • Scenario: If the impurity is the unreacted acid, use a basic wash followed by recrystallization from Toluene (where the acid is insoluble).

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1][2] Wiley-Interscience. (Foundational text on solubility thermodynamics).

  • Shafizadeh, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.[2] Link

  • NIST Chemistry WebBook. Thermochemical Data for 1-Methyl-2-pyrrolidinone (Structural Analog).Link

  • Sigma-Aldrich. Product Specification: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.[3]Link

Sources

History and discovery of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthetic pathways for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, a key intermediate in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deep understanding of the synthetic strategies involved. We will explore the primary retrosynthetic analyses, detail the most viable synthesis pathways with step-by-step protocols, offer a comparative analysis of these routes, and ground all claims in authoritative references.

Introduction and Significance

Substituted anilines are foundational scaffolds in the development of novel therapeutics and advanced materials.[1][2] The molecule 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline incorporates three key pharmacophoric elements: a meta-substituted aniline ring, a sterically influencing methyl group, and a pyrrolidine carboxamide side chain. The pyrrolidine moiety, in particular, is a common feature in over 20 FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[3] The title compound serves as a critical building block for more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. Understanding its synthesis is therefore crucial for the efficient development of next-generation pharmaceuticals.

Retrosynthetic Analysis and Strategic Planning

A logical approach to synthesizing 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline begins with a retrosynthetic analysis to identify the most practical bond disconnections. The structure presents two primary opportunities for disconnection, leading to two distinct and viable synthetic strategies.

  • C(acyl)-N Bond Disconnection: The most apparent disconnection is at the amide bond. This suggests a convergent approach where 2-methyl-3-aminobenzoic acid is coupled with pyrrolidine. This strategy is attractive due to the vast number of well-established amide bond formation protocols.

  • N(aniline)-H Bond Formation (from Nitro): A common and effective method for introducing an aniline functional group is through the reduction of a nitro group precursor. This suggests a more linear approach where the pyrrolidine carboxamide is installed on a 2-methyl-3-nitroaniline or 2-methyl-3-nitrobenzoic acid backbone, followed by a late-stage reduction.

These two strategic disconnections form the basis of the primary synthesis pathways discussed in this guide.

G cluster_path_a Pathway A: Amide Coupling Route cluster_path_b Pathway B: Nitro Reduction Route TM Target Molecule 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline A1 2-Methyl-3-aminobenzoic Acid TM->A1 Disconnect Amide C-N Bond B1 N-(2-methyl-3-nitrophenyl) pyrrolidine-1-carboxamide TM->B1 Form Aniline from Nitro A3 2-Methyl-3-nitrobenzoic Acid A1->A3 Nitro Group Reduction A2 Pyrrolidine B2 2-Methyl-3-nitroaniline B1->B2 Disconnect Amide C-N Bond B3 Pyrrolidine-1-carbonyl chloride (or equivalent) B1->B3

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: The Convergent Amide Coupling Route

This pathway is arguably the most direct and relies on robust, well-understood chemical transformations. It involves the synthesis of a key aminobenzoic acid intermediate, followed by a standard amide coupling reaction.

Synthesis of Key Intermediate: 2-Methyl-3-nitrobenzoic Acid

The foundational starting material for this route is 2-methyl-3-nitrobenzoic acid. While commercially available, its synthesis from more basic precursors is an important first step. A modern and efficient method involves the selective oxidation of 3-nitro-o-xylene.

  • Reaction: Oxidation of 3-nitro-o-xylene.

  • Rationale: This method avoids the direct nitration of o-toluic acid, which can lead to a mixture of isomers and is often difficult to control. A patented method describes using oxygen from the air in the presence of a catalyst, presenting a greener and safer alternative to strong oxidizing agents like nitric acid.[4]

  • Key Reagents: 3-nitro-o-xylene, catalyst (e.g., cobalt-based), oxygen.[4]

Reduction to 2-Methyl-3-aminobenzoic Acid

The critical step is the selective reduction of the nitro group to an amine without affecting the carboxylic acid.

  • Reaction: Reduction of a nitroaromatic compound.

  • Causality Behind Reagent Choice:

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and high-yielding method. It is often the preferred route in industrial settings due to the simple workup (filtration of the catalyst). It is compatible with the carboxylic acid group.[5]

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): A classic and cost-effective method. Iron powder in the presence of an acid is a robust system for nitro group reduction. However, the workup involves neutralizing large amounts of acid and filtering iron salts, which can be cumbersome.

    • Sodium Dithionite (Na₂S₂O₄): This reagent works well in aqueous basic conditions, which can be advantageous for water-soluble substrates.[5]

Amide Bond Formation

The final step is the coupling of 2-methyl-3-aminobenzoic acid with pyrrolidine. The direct reaction is not feasible and requires the activation of the carboxylic acid.

  • Reaction: Amide coupling.

  • Mechanism & Reagent Choice: The carboxylic acid is converted into a more reactive species that is susceptible to nucleophilic attack by the amine (pyrrolidine).

    • Carbodiimide Reagents (DCC, EDC): Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

    • Acid Chloride Formation: A two-step approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with pyrrolidine. This is a very effective but less "atom-economical" method that requires careful handling of the corrosive reagents.[6]

G cluster_main Pathway A: Workflow A 3-Nitro-o-xylene B Step 1: Oxidation (e.g., O₂, Catalyst) A->B C 2-Methyl-3-nitrobenzoic Acid B->C D Step 2: Reduction (e.g., H₂/Pd-C) C->D E 2-Methyl-3-aminobenzoic Acid D->E F Step 3: Amide Coupling (e.g., EDC, HOBt, Pyrrolidine) E->F G Target Molecule F->G

Caption: Workflow for the Convergent Amide Coupling Route.

Pathway B: The Linear Nitro Reduction Route

This alternative strategy installs the amide bond onto a nitro-substituted precursor, with the aniline formation as the final synthetic step. This can be advantageous if the key intermediate, 2-methyl-3-nitroaniline, is readily available or easily synthesized.

Synthesis of Key Intermediate: 2-Methyl-3-nitroaniline

2-Methyl-3-nitroaniline (also known as 3-nitro-o-toluidine) is a known chemical compound.[7][8] Its synthesis typically involves the nitration of an o-toluidine derivative.

  • Reaction: Electrophilic aromatic substitution (Nitration).

  • Synthetic Challenge: Direct nitration of o-toluidine with mixed acid (HNO₃/H₂SO₄) can be problematic. The strongly acidic conditions protonate the amino group, making it a meta-director. However, the methyl group is an ortho/para-director, leading to a potential mixture of isomers. To control selectivity, the amino group is often first protected as an amide (e.g., acetanilide), which is a stronger ortho/para-director, to guide the nitro group to the desired position, followed by deprotection.[9]

Acylation of 2-Methyl-3-nitroaniline

The next step is to form the amide bond with the nitroaniline intermediate.

  • Reaction: N-Acylation.

  • Reagent Choice:

    • Pyrrolidine-1-carbonyl chloride: This acid chloride can be reacted with 2-methyl-3-nitroaniline, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the desired amide.

    • Phosgene Equivalents: Reagents like triphosgene can be used to activate pyrrolidine in situ, which then reacts with the nitroaniline. This method avoids the isolation of the potentially unstable carbonyl chloride but requires stringent safety precautions.

Final Step: Nitro Group Reduction

The final transformation is the reduction of the nitro group to the target aniline.

  • Reaction: Reduction of a nitroaromatic compound.

  • Causality & Selectivity: The choice of reducing agent must be compatible with the existing amide functionality.

    • Catalytic Hydrogenation (H₂/Pd-C): This remains an excellent choice as it is highly selective for the nitro group and will not reduce the amide bond under standard conditions.

    • Sodium Sulfide or Hydrosulfide: These reagents are known for the selective reduction of one nitro group in the presence of another, and they are generally mild enough not to affect the amide bond.

    • Tin(II) Chloride (SnCl₂): A classic reagent for nitro reduction that is compatible with a wide range of functional groups, including amides.

G cluster_main Pathway B: Workflow A o-Toluidine Derivative B Step 1: Nitration A->B C 2-Methyl-3-nitroaniline B->C D Step 2: Acylation (with Pyrrolidine-1-carbonyl chloride) C->D E N-(2-methyl-3-nitrophenyl) pyrrolidine-1-carboxamide D->E F Step 3: Reduction (e.g., H₂/Pd-C) E->F G Target Molecule F->G

Sources

Predictive Metabolic Profiling of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline: Structural Alerts & Stability Analysis

[1]

Executive Summary

This technical guide provides a predictive metabolic stability analysis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (hereafter referred to as 2-M-3-PCA ).[1] As a molecule combining a primary aromatic amine, a sterically crowded toluene core, and a tertiary pyrrolidine amide, 2-M-3-PCA presents a complex metabolic profile governed by the competition between Phase I oxidative bioactivation and Phase II detoxification.[1]

Key Predictive Insight: The ortho-methyl group at position 2 is the critical determinant of metabolic fate. It likely sterically hinders the N-acetylation of the aniline (a common detoxification route), potentially shunting metabolism toward CYP450-mediated oxidation of the pyrrolidine ring or the benzylic methyl group. This guide details the mechanistic rationale, predicted metabolites, and validation protocols required to confirm these hypotheses.

Structural Deconstruction & Metabolic Soft Spots

To accurately predict metabolic stability, we must deconstruct the molecule into its three pharmacophoric units, each interacting with specific enzyme superfamilies.

SubstructureChemical FeaturePrimary Metabolic EnzymePredicted Transformation
Pyrrolidine Ring Cyclic Tertiary AmideCYP2D6, CYP3A4

-Hydroxylation

Ring Opening
Aniline Primary Aromatic AmineNAT1/2, CYP1A2N-Acetylation vs. N-Hydroxylation
2-Methyl Group Benzylic CarbonCYP2C9, CYP2D6Benzylic Hydroxylation
Carbonyl Linker Tertiary AmideAmidases / CarboxylesterasesHydrolysis (Minor/Slow)
The "Ortho-Effect" Constraint

The 2-methyl group is situated ortho to both the aniline nitrogen and the amide carbonyl.

  • Impact on Amide: It forces the amide bond out of planarity with the phenyl ring, reducing conjugation. This typically increases resistance to amidase-mediated hydrolysis due to steric blocking of the nucleophilic attack trajectory.

  • Impact on Aniline: It hinders the approach of N-acetyltransferases (NATs), which may reduce the clearance via acetylation, effectively increasing the residence time of the free amine for oxidative bioactivation.

Predicted Metabolic Pathways (Phase I & II)[2]

The metabolic fate of 2-M-3-PCA is a kinetic competition between three distinct pathways.

Pathway A: Pyrrolidine Ring Oxidation (Phase I - High Probability)

The pyrrolidine ring is a well-documented "metabolic soft spot."[1] CYP450 isoforms (primarily CYP2D6 and CYP3A4) target the

  • Mechanism: Hydrogen atom abstraction (HAT)

    
     Radical formation 
    
    
    Hydroxylation to form a carbinolamide.
  • Outcome: The carbinolamide is unstable and typically undergoes ring opening to form an aldehyde metabolite (4-aminobutanal derivative) or further oxidation to a lactam (2-pyrrolidinone derivative).

Pathway B: Aniline N-Acetylation (Phase II - Variable Probability)

In typical anilines, N-acetylation by NAT1 or NAT2 is the dominant route.[1]

  • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the primary amine.

  • Constraint: The ortho-methyl group creates significant steric hindrance.[2] Literature on o-toluidine analogs suggests N-acetylation is slower compared to p-toluidine, but still functional. If this pathway is slowed, the risk of Phase I toxicity increases.

Pathway C: Bioactivation via N-Hydroxylation (Toxicity Alert)

If N-acetylation is sterically impeded, CYP1A2 may oxidize the aniline nitrogen.[1]

  • Mechanism: Formation of N-hydroxyaniline

    
     Spontaneous dehydration to nitroso 
    
    
    Reactive nitrenium ion.
  • Risk: This pathway is associated with methemoglobinemia and genotoxicity (DNA adduct formation).

Visualization: Metabolic Pathway Map

The following diagram illustrates the divergent metabolic fates of 2-M-3-PCA.

MetabolicMapParent2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline(Parent)Pyr_OH5-Hydroxy-pyrrolidine(Carbinolamide)Parent->Pyr_OHCYP2D6/3A4(Alpha-Hydroxylation)Benzyl_OHBenzylic AlcoholParent->Benzyl_OHCYP2C9N_AcetylN-Acetyl Metabolite(Stable/Excreted)Parent->N_AcetylNAT1/NAT2(Acetylation)N_OHN-Hydroxylamine(TOXIC ALERT)Parent->N_OHCYP1A2(N-Oxidation)RingOpenRing-Opened Aldehyde(Reactive)Pyr_OH->RingOpenSpontaneousLactamPyrrolidinone(Lactam)Pyr_OH->LactamOxidation

Figure 1: Predicted metabolic divergence showing the competition between bioactivation (red pathways) and detoxification/clearance (green/blue pathways).

Experimental Validation Framework

To validate these predictions, a tiered experimental approach is required. The following protocols are designed to be self-validating through the use of specific controls.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrate: 2-M-3-PCA at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM) to initiate oxidation.

  • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Quench: Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (See Section 4.3).

Self-Validating Controls:

  • High Clearance Control: Verapamil or Testosterone (Must show

    
     min).
    
  • Low Clearance Control: Warfarin (Must show >80% remaining at 60 min).

  • Minus-NADPH Control: Incubate without cofactor to rule out chemical instability or non-CYP hydrolysis.

Hepatocyte Incubation (Phase I & II)

Microsomes lack cytosolic enzymes (NAT1/2). Cryopreserved hepatocytes must be used to assess the crucial N-acetylation pathway.

Protocol:

  • Test System: Cryopreserved human hepatocytes (

    
     cells/mL).
    
  • Incubation: Krebs-Henseleit buffer at 37°C under 95%

    
    /5% 
    
    
    .
  • Endpoint: Monitor for the appearance of the N-acetyl metabolite (+42 Da shift) vs. N-glucuronide (+176 Da shift).

Metabolite Identification (LC-MS/MS) Parameters

The following mass transitions are predicted for the parent and key metabolites.

AnalytePredicted Mass Change (

)
Diagnostic Fragment Ion
Parent 0 (M+H)Pyrrolidine ring fragment
N-Acetyl +42Loss of ketene (-42)
Pyrrolidine-OH +16Loss of

(-18)
Lactam +14 (Net +16, -2H)Carbonyl retention
N-Glucuronide +176Loss of glucuronic acid (-176)
Visualization: Experimental Workflow

Workflowcluster_0Incubation Phasecluster_1Analytical PhaseStartStart: 2-M-3-PCA StockHLMHLM + NADPH(Phase I Only)Start->HLMHepsHepatocytes(Phase I + II)Start->HepsQuenchQuench: ACN + IS(Precipitate Proteins)HLM->QuenchHeps->QuenchSpinCentrifugation(4000g, 10 min)Quench->SpinLCUPLC Separation(C18 Column)Spin->LCMSQ-TOF / Orbitrap(Full Scan + MS/MS)LC->MSDataMetabolite ID & CL_int CalculationMS->Data

Figure 2: Step-by-step workflow for determining metabolic stability and identifying metabolites using HLM and Hepatocytes.[1]

Conclusion & Recommendations

The metabolic stability of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is predicted to be moderate-to-low, driven by the susceptibility of the pyrrolidine ring to oxidative attack.[1]

Critical Findings:

  • Structural Alert: The pyrrolidine ring is a liability. If stability is too low, consider replacing it with a piperidine (less strain) or adding fluorine to the ring to block metabolic hotspots [1].

  • Toxicity Mitigation: The 2-methyl group is a "double-edged sword." It likely reduces the formation of toxic N-hydroxylamines via steric hindrance, but it also blocks the safe N-acetylation pathway.[1]

  • Next Step: Perform the Hepatocyte Stability Assay first. If the N-acetyl metabolite is formed in high yield, the molecule is likely safe from aniline-based toxicity. If pyrrolidine ring-opening dominates, structural modification of the amide is necessary.

References

  • Haeberlein, M., et al. (2025). "Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery." NIH/PMC. 3

  • Tang, S., et al. (2021). "The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine." RSC Publishing. 4

  • Guengerich, F.P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. 3

  • Maudsley, S., et al. (2002). "Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation." PubMed.[3] 5[1][6][7][8]

  • Rose, J., & Castagnoli, N. (1983).[1][9] "The metabolism of tertiary amines." Medicinal Research Reviews. 10

Methodological & Application

Application Notes and Protocols for the Amide Coupling of Pyrrolidine with 3-Amino-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The formation of amide bonds is a cornerstone reaction in the synthesis of pharmaceuticals and biologically active molecules.[1][2] This application note provides a comprehensive guide to the reaction conditions for the coupling of pyrrolidine with 3-amino-2-methylbenzoic acid derivatives. This specific transformation presents a common challenge in medicinal chemistry: the coupling of a secondary amine with a sterically hindered and electron-rich aromatic carboxylic acid. The presence of the ortho-methyl group on the benzoic acid ring creates steric hindrance around the carboxylic acid, which can significantly slow down the reaction rate and lead to low yields with standard coupling protocols.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It will not only provide step-by-step protocols but also delve into the mechanistic rationale behind the choice of reagents and conditions, empowering the user to troubleshoot and optimize this crucial synthetic step.

The Mechanistic Heart of the Matter: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, as it involves the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent."

Choosing the Right Tool for the Job: A Comparison of Coupling Reagents

For sterically demanding couplings, the choice of reagent is critical. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the steric barrier presented by the 2-methyl group on the benzoic acid.[3] More powerful activating agents are required.

Coupling Reagent SystemClassKey AdvantagesKey Disadvantages for this Reaction
HATU Uronium SaltHigh coupling efficiency, fast reaction times, low racemization, effective for hindered substrates.[5][6]Higher cost, potential for guanidinylation side reaction if used in excess.[7]
HBTU/TBTU Uronium SaltHigh coupling efficiency, low racemization.Slower than HATU, can also lead to guanidinylation.[8]
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization risk.More expensive than carbodiimides.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (for EDC).Lower reactivity, often inefficient for sterically hindered substrates.[9]

Given the steric hindrance of 3-amino-2-methylbenzoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended coupling reagent for this transformation. Its high reactivity and proven efficacy with hindered amino acids and secondary amines make it the superior choice for achieving a high yield.[5][10]

The HATU-Mediated Coupling Cascade

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester intermediate. The reaction proceeds through the following steps, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA):

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion attacks the isouronium salt, forming the key OAt-active ester. This ester is significantly more reactive towards nucleophilic attack than the original carboxylic acid.

  • Amide Bond Formation: The secondary amine, pyrrolidine, attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid 3-Amino-2-methyl- benzoic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + DIPEA Isouronium O-Acylisouronium Salt Carboxylate->Isouronium + HATU HATU HATU ActiveEster OAt-Active Ester Product Final Amide Product ActiveEster->Product + Pyrrolidine Isouronium->ActiveEster + HOAt⁻ Pyrrolidine Pyrrolidine Experimental_Workflow Start Dissolve Carboxylic Acid in Anhydrous DMF Preactivate Add HATU and DIPEA (Stir 15-20 min) Start->Preactivate AddAmine Add Pyrrolidine Preactivate->AddAmine React Stir at Room Temp (2-6h) Monitor by TLC/LC-MS AddAmine->React Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) React->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Final Product Purify->Product

Sources

Application Notes & Protocols: A Guide to the Microwave-Assisted Synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The privileged scaffold of substituted anilines is a cornerstone in medicinal chemistry and drug development, with the amide functionality playing a critical role in molecular recognition and physicochemical properties. 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, in particular, represents a valuable building block for the synthesis of complex bioactive molecules. Traditional methods for amide bond formation often necessitate prolonged reaction times, harsh conditions, and tedious purification procedures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a pathway to rapid, efficient, and environmentally benign chemical transformations.[1][2] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, detailing an optimized protocol and exploring the underlying scientific principles that ensure its success. By leveraging the principles of dielectric heating, this method dramatically accelerates reaction rates, often leading to higher yields and purities compared to conventional heating methods.[1]

The protocol herein is designed for researchers, scientists, and drug development professionals seeking to streamline their synthetic workflows and embrace greener chemistry principles.[3][4] We will delve into the causality behind experimental choices, from the selection of coupling agents to the optimization of microwave parameters, providing a self-validating system for robust and reproducible synthesis.

Scientific Principles and Rationale

The core of this synthesis is the formation of an amide bond between 3-amino-2-methylbenzoic acid and pyrrolidine. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at moderate temperatures, requiring the removal of a water molecule. To circumvent this, a coupling agent is employed to "activate" the carboxylic acid, transforming the hydroxyl group into a better leaving group.[5]

The Role of Carbodiimides in Amide Bond Formation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective coupling agents.[5] The reaction mechanism, as illustrated in the workflow diagram below, involves the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (pyrrolidine) to furnish the desired amide product. A key advantage of EDC is that the urea byproduct is water-soluble, facilitating its removal during the aqueous workup.

Why Microwave-Assisted Synthesis?

Microwave irradiation accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[1] Polar molecules within the reaction mixture, such as the solvent and reagents, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This efficient energy transfer often leads to:

  • Dramatically Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[2][6]

  • Increased Product Yields and Purity: The rapid heating can minimize the formation of side products that may occur during prolonged heating.[1]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.

Experimental Protocol

This protocol provides a step-by-step methodology for the microwave-assisted synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Amino-2-methylbenzoic acid≥98%Commercially Available
Pyrrolidine≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Microwave Reactore.g., CEM Discover, Biotage Initiator
Microwave-safe reaction vial with stir bar
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-amino-2-methylbenzoic acid (1.0 mmol, 151.2 mg).

  • Solvent Addition: Add 4 mL of anhydrous dichloromethane (DCM) to the vial.

  • Reagent Addition: Add pyrrolidine (1.2 mmol, 100 µL) to the stirred solution.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 230 mg) to the reaction mixture.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

    • Temperature: 135°C

    • Power: 225 Watts

    • Hold Time: 10 minutes

    • Pressure: 5 bar (This will be regulated by the instrument)

  • Cooling: After irradiation, allow the reaction vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Visualizing the Process

Reaction Mechanism Workflow

Reaction_Mechanism CarboxylicAcid 3-Amino-2-methylbenzoic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea Activation EDC EDC EDC->Acylisourea Pyrrolidine Pyrrolidine Amide_Product 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Pyrrolidine->Amide_Product Acylisourea->Amide_Product Nucleophilic Attack Urea_Byproduct Water-soluble Urea Acylisourea->Urea_Byproduct Byproduct Formation

Caption: The reaction mechanism of EDC-mediated amide coupling.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Reactants & Solvent in Microwave Vial B 2. Add Coupling Agent (EDC) A->B C 3. Seal Vial & Irradiate in Microwave Reactor B->C D 4. Cool to Room Temperature C->D E 5. Aqueous Work-up (Washings) D->E F 6. Dry Organic Layer E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Column Chromatography (if needed) G->H I Final Product H->I

Caption: A streamlined overview of the experimental procedure.

Expected Results and Data

The microwave-assisted protocol is expected to provide the target compound in good to excellent yield with a significant reduction in reaction time compared to conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to overnight10 minutes
Typical Yield 60-80%85-95%
Temperature Room temperature to reflux135°C
Purification Often requires column chromatographyMay yield a sufficiently pure product after work-up

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are of high purity and the solvent is anhydrous. Moisture can hydrolyze the active intermediate.

    • Increase the equivalents of the coupling agent (EDC) and pyrrolidine slightly (e.g., to 1.5 equivalents).

    • Optimize the microwave irradiation time and temperature. A slightly longer time or higher temperature may improve conversion.

  • Side Product Formation:

    • If side reactions are observed, consider lowering the reaction temperature.

    • The addition of a coupling additive like 1-hydroxybenzotriazole (HOBt) can sometimes suppress side reactions and improve efficiency, though it may complicate the workup.[7]

Conclusion

The microwave-assisted synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline represents a significant advancement over traditional synthetic methods.[8] By leveraging the principles of microwave chemistry, this protocol offers a rapid, efficient, and high-yielding route to this valuable synthetic intermediate. The detailed methodology and scientific rationale provided in this application note are intended to empower researchers to confidently implement this modern synthetic technique in their laboratories, thereby accelerating the pace of discovery in drug development and related fields.

References

  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
  • Zarecki, A. P., Kolanowski, J., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed.
  • Zarecki, A. P., Kolanowski, J., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC.
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Zarecki, A. P., Kolanowski, J., & Markiewicz, W. T. (2020). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate.
  • Sharma, S. K. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • The Open Medicinal Chemistry Journal. (n.d.). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 In-teraction.
  • (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.

Sources

Solvent selection for the extraction of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Rational Selection of Solvents for the Extraction of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Authored by: A Senior Application Scientist

Abstract

The efficient isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical bottlenecks in drug development. This guide provides a comprehensive framework for the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, a compound of interest in medicinal chemistry. We move beyond a simple listing of solvents to detail the underlying physicochemical principles that govern extraction efficiency. This document outlines a systematic, two-stage experimental protocol for qualitative solubility assessment and quantitative determination of the partition coefficient (K). By integrating theoretical principles with practical, step-by-step methodologies, this guide equips researchers to make informed, data-driven decisions for developing robust and scalable extraction processes.

Introduction: The Critical Role of Solvent Selection

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (Molecular Formula: C₁₂H₁₆N₂O) is a complex molecule featuring both an aromatic amine (aniline) and a tertiary amide functional group. Its purification, typically following a synthetic reaction, necessitates an efficient extraction step to separate it from unreacted starting materials, catalysts, and byproducts. Liquid-liquid extraction is a foundational technique for this purpose, relying on the differential solubility of a compound between two immiscible liquid phases.[1][2]

The choice of the extraction solvent is paramount; it directly dictates the efficiency, selectivity, and overall viability of the purification process. An ideal solvent should exhibit high solubility for the target compound, poor solubility for impurities, be immiscible with the initial phase (typically aqueous), have a low boiling point for easy removal, and meet safety and environmental standards.[3] This guide provides the theoretical grounding and practical workflows to select such a solvent for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Physicochemical Landscape of the Target Molecule

Understanding the structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is key to predicting its solubility behavior.

  • Aromatic Amine Group (-NH₂) : The aniline moiety confers a degree of polarity and allows for hydrogen bond donation. The basicity of the amine group means its solubility can be dramatically altered by adjusting the pH of the aqueous phase. In acidic conditions (pH < pKa), the amine will be protonated to form a water-soluble salt, a property that can be exploited for selective extraction.[4]

  • Tertiary Amide Group (-C(O)N(CH₂)₄) : The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the tertiary nitrogen is not a hydrogen bond donor. This amide group significantly increases the molecule's polarity compared to a simple aniline. The pyrrolidine ring adds a nonpolar, aliphatic character.

  • Overall Polarity : The combination of these functional groups results in a molecule of intermediate polarity. It is expected to have some solubility in a range of organic solvents but limited solubility in highly nonpolar solvents like hexane. The predicted XlogP (a measure of lipophilicity) for the structurally related 2-methyl-3-(1-pyrrolidinyl)aniline is 2.2, suggesting a preference for organic phases over water.[5] The addition of the carbonyl oxygen in our target molecule will likely decrease the XlogP, increasing its affinity for more polar solvents.

Foundational Principles of Liquid-Liquid Extraction

Liquid-liquid extraction operates on the principle of equilibrium partitioning.[6] When a solution containing the target compound (solute) is mixed with an immiscible solvent, the solute distributes itself between the two phases until equilibrium is reached.[7]

The Partition Coefficient (K)

The efficiency of this distribution is quantified by the partition coefficient (K), defined as the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[6]

K = [Concentration]organic / [Concentration]aqueous

A high K value (>1) indicates a strong preference for the organic solvent, leading to efficient extraction from the aqueous phase. A low K value (<1) suggests poor extraction efficiency.

"Like Dissolves Like": A Molecular Perspective

The magnitude of K is governed by intermolecular forces. Solvents that can form similar types of intermolecular interactions with the solute will be most effective.[7] For 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, this means:

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Primarily interact via weak van der Waals forces. They are unlikely to be effective due to the polar amine and amide groups.

  • Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) : These solvents offer a balance. Dichloromethane can interact via dipole-dipole forces. Ethyl acetate can act as a hydrogen bond acceptor at its carbonyl and ester oxygens, which is beneficial for solvating our target molecule.[8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : These are generally miscible with water and thus unsuitable for standard liquid-liquid extraction.[3]

Systematic Workflow for Solvent Selection

A systematic, data-driven approach is superior to trial and error. The following workflow provides a robust method for identifying the optimal extraction solvent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Selection A Define Solvent Panel (Varying Polarities) B Protocol 1: Qualitative Solubility Test A->B C Categorize Solvents: Poor, Moderate, Good B->C D Select Promising Immiscible Solvents (from Phase 1) C->D Proceed with 'Moderate' to 'Good' E Protocol 2: Determine Partition Coefficient (K) D->E F Analyze K Values E->F G Evaluate Practical Factors: Volatility, Cost, Safety F->G H Select Optimal Solvent G->H

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid, small-scale method to screen a wide range of solvents.

Materials:

  • 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

  • Scintillation vials (20 mL) or test tubes

  • Vortex mixer

  • Solvent Panel (see Table 1)

Procedure:

  • Weigh approximately 10 mg of the target compound into each vial.

  • Add 1 mL of a solvent from the panel to the first vial.

  • Vortex the mixture vigorously for 60 seconds.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another 1 mL of the solvent and vortex again. Repeat up to a total volume of 5 mL.

  • Record the approximate volume of solvent required for complete dissolution.

  • Repeat for all solvents in the panel.

  • Categorize each solvent as 'Poor', 'Moderate', or 'Good' based on the results.

Protocol 2: Determination of Partition Coefficient (K)

This protocol, adapted from the OECD shake-flask method, quantitatively measures the compound's preference for a solvent over water.[9]

Materials:

  • Promising water-immiscible solvents identified in Protocol 1.

  • 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

  • Separatory funnels or screw-cap centrifuge tubes (50 mL)

  • Deionized water (or appropriate buffer solution)

  • Analytical balance

  • Mechanical shaker

  • Centrifuge (if emulsions form)

  • UV-Vis Spectrophotometer or HPLC-UV

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the target compound in the organic solvent to be tested (e.g., 1 mg/mL).

  • Create a Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance (or peak area via HPLC) to create a standard calibration curve for the compound in that solvent.

  • Partitioning: a. Pipette 10 mL of the stock solution into a separatory funnel. b. Add 10 mL of deionized water. c. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently. d. Allow the layers to separate completely. If an emulsion forms, gentle centrifugation may be required.

  • Analysis: a. Carefully collect the organic layer. b. Measure the concentration of the compound remaining in the organic layer ([Concentration]organic) using your calibration curve.

  • Calculation: a. Calculate the initial mass of the compound: Massinitial = 10 mL * 1 mg/mL = 10 mg. b. Calculate the mass in the organic phase after extraction: Massorganic = [Concentration]organic * 10 mL. c. Calculate the mass that partitioned into the aqueous phase by difference: Massaqueous = Massinitial - Massorganic. d. Calculate the concentration in the aqueous phase: [Concentration]aqueous = Massaqueous / 10 mL. e. Calculate the partition coefficient: K = [Concentration]organic / [Concentration]aqueous .

  • Repeat this protocol for each promising solvent.

Data Presentation and Interpretation

Summarize all quantitative data in clear, structured tables for easy comparison.

Table 1: Panel of Solvents for Initial Screening

SolventPolarity Index¹Boiling Point (°C)Key Properties
n-Hexane0.169Nonpolar, water-immiscible
Toluene2.4111Nonpolar (aromatic), water-immiscible
Diethyl Ether2.835Slightly polar, water-immiscible, volatile
Dichloromethane (DCM)3.140Moderately polar, water-immiscible, denser than water
Ethyl Acetate (EtOAc)4.477Moderately polar, water-immiscible, good H-bond acceptor
Acetonitrile (ACN)5.882Polar aprotic, water-miscible (not for LLE)
Ethanol (EtOH)4.378Polar protic, water-miscible (not for LLE)

¹Polarity index values are relative and can vary slightly between sources.

Table 2: Hypothetical Experimental Results for Partition Coefficients

SolventK Value (Organic/Aqueous)Extraction Efficiency (%)²Comments
Toluene1.560%Low efficiency.
Diethyl Ether8.089%Good efficiency, but very volatile and flammable.
Dichloromethane15.094%High efficiency, but chlorinated solvent concerns.
Ethyl Acetate12.092%High efficiency, generally considered a "greener" solvent than DCM.[8]

²For a single extraction with a 1:1 phase ratio, Efficiency % = (K / (K+1)) * 100.

Interpretation: Based on the hypothetical data in Table 2, both Dichloromethane and Ethyl Acetate are excellent candidates based on their high K values. The final choice involves weighing these results against practical considerations. Ethyl acetate is often preferred due to its lower toxicity and environmental impact compared to halogenated solvents like dichloromethane.[8] Diethyl ether, while effective, has a very low boiling point and high flammability, which can be problematic on a larger scale.[3]

Conclusion

The selection of an extraction solvent should be a deliberate, evidence-based process. By combining an understanding of the molecular structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline with the systematic experimental protocols outlined in this guide, researchers can confidently identify a solvent that maximizes extraction efficiency while aligning with practical laboratory constraints of safety, cost, and environmental responsibility. This rational approach ensures the development of a robust, reproducible, and scalable purification process, accelerating the path of promising compounds in the research and development pipeline.

References

  • Vertex AI Search. Liquid-liquid extraction principles. Accessed February 17, 2026.
  • Vina Nha Trang. (2025, February 3).
  • Syrris. Liquid-Liquid Extraction: An Overview. Accessed February 17, 2026.
  • Fiveable. (2025, August 15).
  • Wikipedia. Liquid–liquid extraction. Accessed February 17, 2026.
  • University of Alberta. 2. Apparatus and Technique. Accessed February 17, 2026.
  • OECD. Test No.
  • ResearchGate. Polarity of Solvents Used for Extraction | Download Table. Accessed February 17, 2026.
  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.
  • Analytice. (2021, April 12). Partition coefficient: slow stirring method according to OECD 123.
  • OECD. (2022, June 30). Test No.
  • Sigma-Aldrich. 2-Methyl-3-(1-pyrrolidinyl)aniline AldrichCPR. Accessed February 17, 2026.
  • SciELO.
  • PMC.
  • University of Debrecen.
  • Rafińska, K., et al. (2019).
  • ECHEMI. Choice of solvent for extraction. Accessed February 17, 2026.
  • ACS Publications. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • PMC.
  • Asian Journal of Chemistry. Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer.
  • ResearchGate. (2020, November 2).
  • Sigma-Aldrich. 2-METHYL-3-(1-PYRROLIDINYLCARBONYL)ANILINE AldrichCPR. Accessed February 17, 2026.
  • EPA. 2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties.
  • PMC. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • PubChemLite. 2-methyl-3-(1-pyrrolidinyl)aniline (C11H16N2).
  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Scite.ai. Solvent extraction: the coordination chemistry behind extractive metallurgy.
  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
  • Taylor & Francis Online. (2007, May 21). SYNTHESIS AND USES OF THE AMIDES EXTRACTANTS.
  • PubChem. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501.
  • PMC - NIH. (2025, December 26).
  • Benchchem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
  • Benchchem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)
  • RSC Publishing.
  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
  • European Patent Office.
  • BLDpharm. 915921-42-5|2-Methyl-3-(pyrrolidin-1-yl)aniline.

Sources

Catalytic reduction methods to obtain 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline from nitro precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Reduction Protocols for the Synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline[1]

  • CAS: 926195-24-6[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features:

    • Aniline Core: Primary amine (

      
      ) at position 1.
      
    • Steric Crowding: A 1,2,3-trisubstituted benzene ring. The methyl group at position 2 is "sandwiched" between the amino group (pos 1) and the bulky pyrrolidinylcarbonyl amide (pos 3).

    • Functional Groups: Nitro precursor contains a tertiary amide (pyrrolidine amide), which is generally stable to hydrogenation but contributes significant steric bulk.

1.2 The Synthetic Challenge The reduction of 2-methyl-3-(1-pyrrolidinylcarbonyl)nitrobenzene presents a classic "ortho-substituent effect" challenge. The methyl group at position 2 creates steric hindrance that impedes the adsorption of the nitro group onto the catalyst surface. Furthermore, the bulky amide at position 3 locks the conformation, potentially making the nitro group less accessible.

1.3 Selected Catalytic Strategies To ensure high yield and purity without compromising the amide bond, we define two primary catalytic protocols:

  • Heterogeneous Catalytic Hydrogenation (

    
     / Pd-C):  The industrial standard, optimized here for sterically hindered substrates.
    
  • Catalytic Transfer Hydrogenation (CTH): A milder, kinetic-controlled alternative using ammonium formate, ideal for bench-scale synthesis or when high-pressure equipment is unavailable.

Part 2: Reaction Pathway & Logic

The synthesis proceeds via the selective reduction of the nitro group.[2] The amide bond must remain intact.

ReactionScheme cluster_conditions Critical Parameters Precursor Nitro Precursor (2-Methyl-3-nitro-1-pyrrolidinylcarbonylbenzene) Intermediate Transition State (Nitroso/Hydroxylamine) Precursor->Intermediate H2 / Catalyst (Slow Step due to Sterics) Product Target Aniline (2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline) Intermediate->Product Rapid Reduction Solvent MeOH or THF Temp 25-40°C Pressure 3-5 bar

Figure 1: Reaction pathway highlighting the steric bottleneck at the initial reduction step.

Part 3: Detailed Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Standard)

Best for: Scale-up, clean impurity profile, high throughput.

Reagents & Materials:

  • Substrate: 2-Methyl-3-(1-pyrrolidinylcarbonyl)nitrobenzene (1.0 equiv).

  • Catalyst: 5% Pd/C (50% water wet). Note: The water wet catalyst reduces ignition risk.

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF). Use THF if the precursor has poor solubility in alcohols.

  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel (Parr reactor or autoclave), dissolve 10.0 g (approx. 40 mmol) of the nitro precursor in 100 mL of MeOH.

    • Checkpoint: Ensure complete dissolution.[3] If cloudy, add THF (up to 20% v/v).

  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C (10 wt% loading relative to substrate).

    • Safety: Add the catalyst to the wet solution under an inert atmosphere (

      
       or Ar) to prevent sparking.
      
  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles to remove oxygen.
  • Reaction: Pressurize to 3–5 bar (45–75 psi) . Heat to 40°C . Stir vigorously (>800 rpm).

    • Mechanistic Insight: The elevated pressure and temperature (40°C vs RT) are required to overcome the steric barrier of the ortho-methyl group.

  • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM) every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to Room Temperature (RT). Purge vessel with

      
      .
      
    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

Yield Expectation: 92–96% Purity: >98% (HPLC)

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure H2, higher selectivity.

Reagents & Materials:

  • Substrate: Nitro precursor (1.0 equiv).

  • Catalyst: 10% Pd/C (dry or wet).

  • Hydrogen Donor: Ammonium Formate (

    
    ) (5.0 equiv).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of nitro precursor in 15 mL of MeOH in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (100 mg, 10 wt%). Flush with

    
    .
    
  • Initiation: Add Ammonium Formate (1.3 g, 5 equiv) in a single portion.

  • Reaction: Heat the mixture to Reflux (65°C) for 1–2 hours.

    • Observation: Effervescence (

      
       release) indicates the reaction is proceeding.
      
    • Why this works: At reflux, the solubility of the precursor increases, and the kinetic energy helps the hydrogen donor penetrate the steric shield of the methyl group.

  • Workup:

    • Cool to RT. Filter through Celite.[4]

    • Concentrate the filtrate.

    • Crucial Step: Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2 x 10 mL) to remove excess ammonium formate and salts.

    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: 88–92%

Part 4: Process Validation & Data Analysis

4.1 Comparative Analysis of Methods

FeatureMethod A: H2 Gas (Parr)Method B: Transfer Hydrogenation
Reaction Rate Fast (4-6 h)Very Fast (1-2 h)
Scalability High (kg scale)Low/Medium (g scale)
Safety High Pressure RiskNo Pressure; Flammable Solvent
Selectivity ExcellentExcellent (Avoids hydrogenolysis)
Equipment Autoclave/ShakerStandard Glassware

4.2 Analytical Specifications (Self-Validation) To validate the product, look for these key spectroscopic signatures:

  • 1H NMR (

    
    ): 
    
    • 
       4.8–5.2 ppm (broad s, 2H): 
      
      
      
      protons
      (Disappearance of this signal indicates failure; appearance confirms reduction).
    • 
       2.1–2.3 ppm (s, 3H): 
      
      
      
      (Should remain a singlet; shifts slightly upfield compared to nitro precursor).
    • 
       1.7–1.9 & 3.2–3.5 ppm (m): Pyrrolidine ring protons  (Must remain intact; splitting patterns confirm amide bond stability).
      
  • HPLC Purity Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Target Retention Time: Aniline will elute earlier than the Nitro precursor due to increased polarity.

Part 5: Troubleshooting & Optimization

Common Failure Modes:

  • Incomplete Conversion (Stalled Reaction):

    • Cause: Catalyst poisoning by the amide nitrogen (rare) or insufficient pressure due to sterics.

    • Fix: Increase temperature to 50°C; add 1% Acetic Acid to the solvent to protonate any interfering basic sites (though the amide is non-basic, trace impurities might be).

  • Formation of Hydroxylamine Intermediate (

    
    ): 
    
    • Cause: Hydrogen starvation (mass transfer limitation).

    • Fix: Increase agitation speed (>1000 rpm) to improve Gas-Liquid-Solid mixing.

  • De-halogenation (If Halogens are present in derivatives):

    • Fix: Switch catalyst from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . This resists oxidative addition into C-X bonds.

Part 6: Workflow Visualization

Workflow Start Start: Nitro Precursor SolventCheck Solubility Check (MeOH vs THF) Start->SolventCheck CatSelect Select Catalyst System SolventCheck->CatSelect MethodA Method A: H2 Gas (3-5 bar, 40°C) CatSelect->MethodA Scale > 10g MethodB Method B: Ammonium Formate (Reflux) CatSelect->MethodB Scale < 10g Monitor Monitor: HPLC/TLC (Check for Ar-NH2) MethodA->Monitor MethodB->Monitor Monitor->MethodA Incomplete (Increase T/P) Workup Workup: Celite Filtration Monitor->Workup Complete Validation Validation: NMR/MS Workup->Validation

Figure 2: Decision tree for selecting and executing the reduction protocol.

Part 7: References

  • Sigma-Aldrich. 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Product Entry. Link (Accessed 2025).

  • Blaser, H. U., et al. "Heterogeneous Hydrogenation." Treatise on Organic Synthesis, 2005. (Standard text on industrial hydrogenation).

  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. Link

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Foundational reference for steric effects in hydrogenation).

  • Wienhöfer, G., et al. "Iron-based catalyst system for the reduction of nitroarenes." J. Am. Chem. Soc., 2011, 133, 12875-12879.[2] Link (Reference for alternative non-precious metal catalysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline?

A1: The most robust and widely adopted synthetic strategy involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. This approach is generally preferred over direct amide coupling with 2-methyl-3-aminobenzoic acid because it protects the reactive aniline group during the amide formation step, preventing potential side reactions and simplifying purification.

The pathway is as follows:

  • Amide Formation: 2-methyl-3-nitrobenzoic acid is first converted to its corresponding acyl chloride, which then reacts with pyrrolidine to form the stable amide intermediate, N-(2-methyl-3-nitrophenyl)pyrrolidine-1-carboxamide.

  • Nitro Group Reduction: The nitro group on the intermediate is then selectively reduced to an amine, yielding the final product, 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Q2: What are the most critical parameters to control for maximizing yield in this synthesis?

A2: Success in this synthesis hinges on careful control of three critical areas:

  • Moisture Control: The first step, formation of the acyl chloride, is highly sensitive to moisture.[1] Any water present will hydrolyze the acyl chloride back to the carboxylic acid, directly reducing the yield. All glassware must be oven-dried, and anhydrous solvents should be used.

  • Temperature Management: During the reaction of the acyl chloride with pyrrolidine, the temperature should be kept low (e.g., 0-5 °C) to prevent side reactions and ensure controlled amide formation.[2]

  • Reduction Conditions: The choice of reducing agent and catalyst is crucial for the final step. Catalytic hydrogenation is often preferred for its clean conversion and high yields, but the catalyst can be sensitive to poisoning.[3]

Q3: My final product is a dark oil or discolored solid. What causes this and how can I fix it?

A3: Discoloration in the final aniline product is typically caused by oxidation or the presence of residual nitro-aromatic impurities.[4] Aniline compounds are susceptible to air oxidation, which forms highly colored polymeric byproducts. To obtain a pure, lightly colored product, purification via column chromatography followed by recrystallization is recommended. If discoloration persists, a small amount of activated carbon can be used during recrystallization to adsorb colored impurities.[4]

Synthesis Pathway Overview

The diagram below illustrates the recommended two-step synthesis route.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction SM 2-Methyl-3-nitrobenzoic Acid AC 2-Methyl-3-nitrobenzoyl Chloride SM->AC SOCl₂, cat. DMF INT 2-Methyl-3-nitro-N-(pyrrolidin-1-yl)benzamide AC->INT Pyrrolidine, Base FP 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline INT->FP H₂, Pd/C Troubleshooting_Workflow start Low Yield in Nitro Reduction q1 Is the reaction incomplete? (Check TLC/LCMS) start->q1 q2 Is the catalyst fresh and active? q1->q2 No sol1 Increase reaction time or catalyst loading. q1->sol1 Yes q3 Is the hydrogen pressure adequate? q2->q3 Yes sol2 Use fresh Pd/C catalyst. Ensure it is not poisoned. q2->sol2 No q4 Are there impurities in the substrate? q3->q4 Yes sol3 Increase H₂ pressure (if equipment allows) or use a balloon. q3->sol3 No sol4 Purify the nitro-amide intermediate before reduction. q4->sol4 Yes alt_method Consider alternative reduction: SnCl₂/HCl or Fe/HCl. q4->alt_method No / Still fails

Sources

Minimizing side reactions during the formation of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: T-2M3P-SYN | Tier: L3 (Process Chemistry) Subject: Minimizing side reactions in sterically hindered amide coupling and nitro reduction.

System Overview & Chemical Logic

The Challenge: The synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (a key intermediate for SGLT2 inhibitors like Tofogliflozin) presents a classic "Ortho-Effect" challenge. The methyl group at position 2 exerts significant steric pressure on the carbonyl at position 3.

The Consequence: Standard peptide coupling reagents (EDC, HATU, T3P) often fail or result in stalled conversion because the activated ester is too bulky to be attacked efficiently by pyrrolidine in the crowded ortho-environment.

The Validated Pathway: To minimize side reactions and maximize yield, we recommend a Two-Stage Workflow utilizing the Acid Chloride Route followed by Catalytic Hydrogenation .

Reaction Scheme:

  • Activation: 3-Nitro-2-methylbenzoic acid

    
     3-Nitro-2-methylbenzoyl chloride.
    
  • Coupling: Acid Chloride + Pyrrolidine

    
     3-Nitro-2-methyl-N-(pyrrolidin-1-yl)benzamide.
    
  • Reduction: Nitro group

    
     Aniline.
    
Critical Control Points (Visualized)

The following diagram illustrates the validated workflow and identifies where critical side reactions occur.

ReactionPathway Start Starting Material: 3-Nitro-2-methylbenzoic acid Act Activation: SOCl2 or (COCl)2 + DMF (cat) Start->Act Generate Electrophile Int1 Intermediate 1: Acid Chloride Act->Int1 Coup Coupling: Pyrrolidine / Base / DCM Int1->Coup Nucleophilic Attack Side1 Side Reaction A: Hydrolysis back to Acid (Due to moisture/steric stall) Int1->Side1 Moisture Side2 Side Reaction B: Anhydride Formation (Thermal runaway) Int1->Side2 Overheating Int2 Intermediate 2: Nitro-Amide Coup->Int2 Red Reduction: H2 / Pd/C Int2->Red Prod Target Product: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Red->Prod Hydrogenolysis Side3 Side Reaction C: Azo/Azoxy Dimers (Poor heat removal) Red->Side3 Exotherm

Caption: Validated synthetic pathway highlighting critical control points (Red) where steric hindrance and exotherms induce side reactions.

Troubleshooting Guide & FAQs
Category A: Amide Coupling Issues (The "Stall")

Q1: I am using HATU/DIPEA, but the reaction stalls at 60% conversion. Adding more reagent doesn't help. Why?

  • Diagnosis: You are fighting the "Ortho-Effect." The active ester formed by HATU is bulky. The 2-methyl group physically blocks the pyrrolidine from attacking the carbonyl carbon.

  • Corrective Action: Switch to the Acid Chloride method . The chloride leaving group is significantly smaller than the OBt/OAt ester, allowing the pyrrolidine to penetrate the steric shield.

    • Protocol Adjustment: Convert the acid to acid chloride using Thionyl Chloride (

      
      ) or Oxalyl Chloride first.
      

Q2: I switched to the Acid Chloride route, but I'm seeing a large amount of starting material (Benzoic Acid) in the final workup.

  • Diagnosis: This is Hydrolysis (Side Reaction A) . Because the coupling is slow (due to sterics), the acid chloride hangs around longer. If your solvent (DCM/THF) is not dry, or if atmospheric moisture enters, water competes with pyrrolidine.

  • Corrective Action:

    • Ensure DCM is anhydrous (<50 ppm water).

    • Use a drying tube or nitrogen blanket.

    • Critical: Use an excess of pyrrolidine (2.5 eq) or a scavenger base (TEA) to ensure the amine concentration remains high enough to outcompete water.

Q3: My product has a "dimer" impurity by LCMS.

  • Diagnosis: Likely Anhydride Formation (Side Reaction B) . If the acid chloride formation step is too concentrated or heated too aggressively, two molecules of acid can condense.

  • Corrective Action: Maintain the activation step at

    
     to Room Temperature. Do not reflux unless absolutely necessary.
    
Category B: Nitro Reduction Issues

Q4: During hydrogenation (Pd/C), I see colored impurities and the reaction is sluggish.

  • Diagnosis: This suggests Azo/Azoxy coupling (Side Reaction C) or catalyst poisoning. Nitro reductions are highly exothermic. If the heat isn't removed, intermediates couple with each other rather than reducing fully.

  • Corrective Action:

    • Temperature Control: Keep the reaction

      
      .
      
    • Pressure: Increase Hydrogen pressure (3-5 bar) to push the kinetics toward the amine and prevent stalling at the hydroxylamine stage.

    • Solvent: Use Methanol or Ethanol. Avoid DCM for reduction as it can poison Pd catalysts over time.

Validated Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-2-methylbenzoyl chloride (Activation)
  • Reagents: 3-Nitro-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (Catalytic, 0.05 eq), Toluene or DCM (5 vol).

  • Procedure:

    • Suspend the acid in Toluene/DCM under

      
      .
      
    • Add catalytic DMF.[1]

    • Add Thionyl Chloride dropwise at room temperature (gas evolution will occur).

    • Stir at

      
       for 2-3 hours until the solution becomes clear (indicates conversion to Acid Chloride).
      
    • Crucial Step: Concentrate under vacuum to remove excess

      
       (which would otherwise react violently with pyrrolidine). Azeotrope with toluene once to ensure dryness.
      
Protocol 2: Amide Coupling (Steric Management)
  • Reagents: Crude Acid Chloride (from above), Pyrrolidine (2.5 eq), DCM (10 vol).

  • Procedure:

    • Dissolve Pyrrolidine in dry DCM and cool to

      
      .
      
    • Dissolve the Crude Acid Chloride in DCM.

    • Slow Addition: Add the Acid Chloride solution slowly to the Pyrrolidine solution. Note: Reverse addition (Acid to Amine) is preferred here to keep the amine in excess, minimizing anhydride formation.

    • Warm to RT and stir for 2 hours.

    • Workup: Wash with 1N HCl (removes excess pyrrolidine)

      
       Wash with Sat. 
      
      
      
      (removes unreacted acid)
      
      
      Brine
      
      
      Dry (
      
      
      ).
Protocol 3: Nitro Reduction
  • Reagents: Nitro-amide intermediate, 10% Pd/C (5 wt% loading), Methanol.

  • Procedure:

    • Dissolve intermediate in Methanol.

    • Add Pd/C catalyst (under Nitrogen safety purge).

    • Hydrogenate at 3 bar (45 psi) at RT for 4-6 hours.

    • Filter through Celite.

    • Concentrate to yield 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline .

Data Summary: Coupling Reagent Comparison
MethodConversion (2h)Impurity ProfileSuitability for 2-Me-3-Subst.
Acid Chloride (SOCl2) >98% Low (Mainly hydrolyzed acid)High (Recommended)
HATU / DIPEA~60%High (Active ester hydrolysis)Low (Steric failure)
EDC / HOBt<40%High (N-acylurea)Very Low
T3P (Propylphosphonic anhydride)~75%ModerateMedium (Good alternative if SOCl2 is banned)
References
  • Process Development of Tofogliflozin

    • Title: Development of a Scalable Synthesis of Tofogliflozin.
    • Source:Organic Process Research & Development (via ResearchG
    • Relevance: Confirms the use of the acid chloride route for the 2-methyl-3-substituted benzoic acid intermedi
    • URL:[Link]

  • Steric Hindrance in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[2][3]

    • Source:CHIMIA Intern
    • Relevance: Validates that standard coupling reagents fail with ortho-substituted benzoates and supports the use of high-energy electrophiles (Acid Chlorides/Fluorides).
    • URL:[Link]

  • General Troubleshooting for Amide Bonds

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews (RSC).
    • Relevance: Provides mechanistic insight into side reactions like N-acylurea formation and hydrolysis during stalled couplings.
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

[1][2]

Status: Active Ticket ID: CHEM-SUP-2024-089 Subject: Impurity Removal & Workup Optimization for Aminobenzamide Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

This guide addresses the purification of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (referred to herein as Target Compound A ).[1] This molecule is a bifunctional intermediate often used in kinase inhibitor synthesis (e.g., BTK inhibitors).[2] Its structure contains a weakly basic primary aniline and a neutral tertiary amide.

Common impurities include unreacted pyrrolidine (strong base), 2-methyl-3-nitrobenzoic acid (precursor), and coupling reagents .[1][2] The following protocols prioritize chemical logic (pKa exploitation) over brute-force chromatography to ensure scalability.

Section 1: Diagnostic Triage

Before starting a protocol, confirm the nature of your impurity.[2][3]

Symptom Likely Impurity Diagnostic Check Recommended Fix
Pungent, fishy odor Residual Pyrrolidine1H NMR: Multiplets at

1.6 & 2.8 ppm.[1][2]
Protocol 1 (Acid Wash)
Dark red/brown color Oxidation products (Azo/Nitroso)TLC: Streaking near baseline in EtOAc.[2]Protocol 3 (Silica/Carbon)
Oiling out during cooling Mixed solvent trappingVisual: Two liquid phases form instead of solid.Protocol 2 (Crystallization)
Extra Carbonyl Peak Urea byproduct (from EDC)13C NMR: Signal near 155-160 ppm.[2]Protocol 1 (Water Wash)

Section 2: The "pH Switch" Extraction (Primary Solution)

Issue: Removal of residual pyrrolidine and coupling reagents. Logic: This protocol utilizes the massive pKa difference between the impurity (Pyrrolidine, pKa

2

24
The Mechanism

We create a "pH window" where the impurity remains ionic (water-soluble) while the product becomes neutral (organic-soluble).[1]

  • pH < 2: Both Product and Pyrrolidine are protonated (

    
    ).[1] Both are in water.
    
  • pH 6–8: Product is deprotonated (Neutral).[2] Pyrrolidine remains protonated (

    
    ).[1] <-- TARGET WINDOW 
    
  • pH > 12: Both are deprotonated. Both are in organic.[5]

Step-by-Step Protocol
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Note: EtOAc is preferred for safety and better phase separation.

  • Acid Extraction (The Catch): Extract the organic layer twice with 1.0 M HCl .

    • Result: The aniline product and pyrrolidine move to the Aqueous Phase . The non-basic impurities (neutrals) stay in the Organic Phase.

    • Action: Keep the Aqueous Phase . Discard the Organic Phase (unless recovering neutral starting materials).

  • The "Sweet Spot" Adjustment (The Release):

    • Cool the aqueous phase to 0–5°C (ice bath).

    • Slowly add saturated NaHCO

      
        or 2.0 M NaOH  dropwise.
      
    • Monitor pH strictly. Stop when pH reaches 7.0 – 8.0 .

  • Final Extraction:

    • At pH 7-8, the Aniline product precipitates or oils out.[1][3]

    • Extract this aqueous mixture with fresh EtOAc (3x).

    • Crucial: The Pyrrolidine impurity remains in the water as the hydrochloride salt (

      
      ) because the pH is still well below its pKa (11.3).
      
  • Drying: Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
Workflow Visualization

pH_Switch_ExtractionStartCrude Mixture(Product + Pyrrolidine + Neutrals)Step1Dissolve in EtOAcWash with 1M HClStart->Step1Org1Organic Layer 1(Contains Neutrals/Acids)Step1->Org1DiscardAq1Aqueous Layer 1 (pH < 2)(Product-H+ & Pyrrolidine-H+)Step1->Aq1KeepStep2Adjust pH to 7.5(Using NaHCO3)Aq1->Step2SplitPhase SeparationStep2->SplitAq2Aqueous Layer 2(Retains Pyrrolidine-H+)Split->Aq2Waste (Impurity)Org2Organic Layer 2(Contains Pure Product)Split->Org2Product Recovery

Figure 1: The "Catch and Release" strategy exploits the pKa gap between the aniline product and aliphatic amine impurities.

Section 3: Troubleshooting Crystallization (Oiling Out)

Issue: The product forms a gummy oil instead of crystals upon cooling. Cause: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit is crossed before nucleation begins.[2][3] It is common in benzamides due to strong intermolecular hydrogen bonding competing with solvent interactions.

The "Anti-Solvent" Protocol

Do not simply cool the solution. You must control the supersaturation trajectory.

  • Solvent Choice:

    • Good Solvent: Ethanol or Isopropanol (IPA).[2]

    • Anti-Solvent: Water or Hexane.

    • Recommendation:IPA/Water system is superior for removing polar impurities.

  • Procedure:

    • Dissolve crude oil in minimum hot IPA (60°C).

    • Add warm Water dropwise until slight turbidity persists.

    • Seed Step (Critical): Add a tiny crystal of pure product (if available) or scratch the glass surface.

    • Wait: Allow the turbidity to turn into defined particles before cooling.

    • Slow Cool: Cool to room temperature at 10°C/hour. Do not plunge into ice immediately.

Section 4: Advanced Scavenging (Chromatography Alternative)

Issue: Trace metal (Pd) or stubborn colored impurities persist. Context: If you cannot run a column (e.g., scale is too large), use solid-phase scavengers.[2][3]

Impurity Type Recommended Scavenger Condition
Palladium (Pd) Thiol-modified Silica (e.g., SiliaMetS® Thiol)Stir in EtOAc at 50°C for 4 hrs.[1][2]
Acidic Residues Carbonate resin (e.g., MP-Carbonate)Stir at RT for 2 hrs.
Excess Amines Isocyanate resin (e.g., PS-Isocyanate)Stir at RT; reacts with pyrrolidine.[2]
Decision Tree: Purification Strategy

Purification_LogicStartCrude ProductCheck1Major Impurity?Start->Check1PathAPyrrolidine (Base)Check1->PathAPathBNon-polar / NeutralsCheck1->PathBPathCTrace Color / PdCheck1->PathCSolAAcid/Base Extraction(pH 7.5 Cut)PathA->SolASolBRecrystallization(IPA/Water)PathB->SolBSolCActive Carbon orThiol SilicaPathC->SolC

Figure 2: Rapid decision matrix for selecting the appropriate purification workflow.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based separation logic).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard aniline workup procedures).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54367364, 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. Retrieved from [Link][2]

  • ResearchGate Community. (2019).[6] Extraction conditions for Pyrrolidine elimination after PyBOP Reaction. Retrieved from [Link]

Overcoming steric hindrance in the synthesis of 2-methyl substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of 2-Methyl Anilines

Case ID: 2-Me-Aniline-Sterics Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open Priority: High (Drug Discovery/Development)[1]

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-methyl substituted anilines (o-toluidines) is failing via standard protocols.[1]

The core issue is Steric Hindrance (A(1,3) Strain) . The methyl group at the ortho position creates a significant energy barrier.

  • In Pd-Catalysis: It blocks the coordination of the amine nucleophile to the Palladium center and destabilizes the reductive elimination transition state.

  • In Classical Substitution: It physically shields the reaction center from attack.

This guide moves beyond "textbook" chemistry to provide field-tested, robust protocols for overcoming this specific steric wall.

Strategic Route Selection

Before selecting a protocol, determine your starting material. The presence of the ortho-methyl group dictates the pathway.

RouteSelection Start Starting Material? Halide 2-Halo-toluene (Cl, Br, I, OTf) Start->Halide Nitro 2-Nitrotoluene Derivative Start->Nitro Acid 2-Methylbenzoic Acid/Amide Start->Acid Method1 Method A: Buchwald-Hartwig (Pd-Catalyzed) Halide->Method1 Requires specialized ligands (RuPhos) Method2 Method B: Bechamp/Hydrogenation (Reduction) Nitro->Method2 High functional group tolerance Method3 Method C: Hofmann Rearrangement (Degradation) Acid->Method3 Bypasses coupling sterics

Figure 1: Decision Matrix for 2-methyl aniline synthesis routes.[1]

Method A: Buchwald-Hartwig Amination (The "Gold Standard")[1]

Scenario: You have an ortho-substituted aryl halide and need to install an amine. The Fix: Use Generations 3 or 4 (G3/G4) Palladacycle Precatalysts with dialkylbiaryl phosphine ligands. Standard Pd(PPh3)4 or Pd(OAc)2/BINAP will often fail here due to lack of activity and inability to stabilize the monoligated Pd(0) species required for hindered couplings.

Critical Ligand Selection Table
LigandApplication ScopeWhy it works for 2-Methyl
RuPhos Primary/Secondary Amines The isopropyl groups on the biaryl backbone create a "pocket" that accommodates the ortho-methyl group while preventing catalyst dimerization.[1]
BrettPhos Primary Amines Extremely bulky; forces the formation of the active monomeric Pd species. Best for coupling ammonia equivalents.
XPhos General Purpose Good starting point, but RuPhos is often superior for ortho-substitution.[1]
Protocol: Coupling 2-Chlorotoluene with Primary Amines
  • Reagents:

    • Substrate: 2-Chlorotoluene derivative (1.0 equiv)[1]

    • Amine: 1.2 equiv[1]

    • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

    • Base: NaOtBu (1.4 equiv) or K3PO4 (if base-sensitive groups exist)[1]

    • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1]

  • Step-by-Step:

    • Charge: In a glovebox or under Argon, add the aryl halide, amine, and base to a reaction vial.

    • Catalyst Addition: Add RuPhos Pd G4 solid. Note: G4 precatalysts are air-stable but should be handled under inert gas for best reproducibility.[1]

    • Solvent: Add deoxygenated solvent. Concentration should be high (0.5 M to 1.0 M) to drive kinetics.[1]

    • Heat: Seal and heat to 80–100 °C for 2–12 hours. The ortho-methyl group raises the activation energy, so heat is non-negotiable.

    • Workup: Filter through a pad of Celite/Silica to remove Pd. Concentrate and purify via flash chromatography.

Method B: Selective Nitro Reduction (The "Classic" Route)

Scenario: You have a 2-nitro-toluene precursor. The Fix: Avoid standard Hydrogenation (Pd/C + H2) if you have halogens (Cl, Br, I) elsewhere on the ring, as dehalogenation is a major risk. Use the Bechamp Reduction or Fe/NH4Cl modification.

Protocol: Fe/NH4Cl Reduction (Chemoselective)
  • Reagents:

    • Substrate: 2-Nitrotoluene derivative (1.0 equiv)[1]

    • Reductant: Iron Powder (325 mesh, 5.0 equiv)[1]

    • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv)[1]

    • Solvent: Ethanol/Water (4:1 ratio)[1]

  • Step-by-Step:

    • Dissolution: Dissolve substrate in EtOH/Water.

    • Activation: Add NH4Cl and Iron powder.

    • Reflux: Heat to vigorous reflux (80 °C) with strong mechanical stirring (Iron is heavy and settles).

    • Monitoring: Reaction is usually complete in 1–4 hours.

    • Filtration (Critical Step): Filter the hot mixture through Celite. Wash the iron cake with hot ethyl acetate. Cold filtration often traps the product in the iron sludge.

    • Extraction: Remove EtOH under vacuum, extract the aqueous residue with EtOAc.

Method C: Hofmann Rearrangement (The "Workaround")

Scenario: Coupling fails, and nitration gives the wrong isomer. You have 2-methylbenzoic acid.[1] The Fix: Convert acid to amide, then rearrange to amine. This rearranges the carbon skeleton, making the ortho-sterics irrelevant to the bond formation.

Protocol: NBS/DBU Modified Hofmann
  • Reagents:

    • Substrate: 2-Methylbenzamide (1.0 equiv)[1]

    • Oxidant: N-Bromosuccinimide (NBS, 1.1 equiv)[1]

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 equiv)[1]

    • Solvent: Methanol (forms the carbamate intermediate)[2]

  • Step-by-Step:

    • Reaction: Dissolve amide in MeOH. Add NBS and DBU.[3]

    • Heat: Reflux for 20–60 minutes. The intermediate isocyanate is trapped by MeOH to form the methyl carbamate (R-NH-COOMe).[1]

    • Hydrolysis: Treat the crude carbamate with aqueous NaOH or HCl to cleave the carbamate and release the free aniline.

Troubleshooting Matrix (FAQ)

Q1: My Buchwald reaction has 0% conversion. Starting material is recovered.

  • Root Cause: Catalyst death before activation. The ortho-methyl group prevents the Pd from "biting" into the C-Cl bond (Oxidative Addition).

  • Solution: Switch to Pd-G4 precatalysts . They contain the ligand pre-bound and activate immediately upon base exposure. Do not use Pd2(dba)3 + Ligand; the induction period is too slow for hindered substrates.

Q2: I see significant dehalogenation (Ar-Cl becomes Ar-H) instead of amination.

  • Root Cause: Beta-hydride elimination or protodehalogenation.[1] This happens when the amine cannot access the Pd center quickly enough due to the ortho-methyl block.

  • Solution:

    • Increase amine concentration (push the equilibrium).

    • Switch to RuPhos (specialized for secondary amines) or BrettPhos (primary amines).[1]

    • Lower the temperature slightly (e.g., 100°C -> 80°C) but extend time.

Q3: During Nitro reduction, my product is trapped in the iron sludge.

  • Root Cause: 2-Methyl anilines can coordinate to Iron oxides.[1]

  • Solution: Add EDTA or Sodium Potassium Tartrate (Rochelle's Salt) during the workup to chelate the iron, releasing the organic amine into the solvent layer.

Visualizing the Steric Hurdle

The diagram below illustrates why the Buchwald-Hartwig reaction struggles with 2-methyl substrates and where the specific ligands intervene.

BuchwaldMechanism cluster_ligand Role of RuPhos/BrettPhos Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Fast Coord Amine Coordination (Steric Clash Here!) OxAdd->Coord SLOW: 2-Me group blocks approach RedElim Reductive Elimination (Product Release) Coord->RedElim Base assisted RedElim->Pd0 Cycle repeats Note1 Bulky ligands protect Pd preventing dimerization Note1->Pd0 Note2 Ligand flexibility allows entry of hindered amine Note2->Coord

Figure 2: The Catalytic Cycle highlighting the steric bottleneck at Amine Coordination.[1]

References & Authority

  • Buchwald, S. L., et al. "RuPhos Pd G4: A Versatile Precatalyst for Cross-Coupling." Sigma-Aldrich Technical Bulletin. [1]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination Mechanism and Ligands."

  • Master Organic Chemistry. "The Hofmann Rearrangement: Mechanism and Application."

  • Béchamp Reduction. "Reduction of Nitroarenes to Anilines."[4] Organic Syntheses.

Sources

Resolving degradation issues of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Welcome to the technical support guide for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered under acidic conditions. This guide provides in-depth, experience-based answers to common questions, detailed protocols for investigation, and a foundational understanding of the degradation mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of my main compound peak and the appearance of new, more polar peaks during HPLC analysis with an acidic mobile phase. What is happening?

A1: This chromatographic profile is a classic indicator of acid-catalyzed hydrolysis. The amide bond in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is susceptible to cleavage under acidic conditions, especially when heated or exposed for extended periods. The degradation process breaks the parent molecule into two smaller, typically more polar compounds, which elute earlier on a standard reversed-phase HPLC column.

The most probable degradation pathway is the hydrolysis of the amide linkage, yielding 2-methyl-3-aminobenzoic acid and pyrrolidine. This reaction is catalyzed by protons (H+) in your mobile phase or sample diluent.

dot graph Degradation_Pathway { layout=neato; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335", penwidth=2];

// Nodes for structures parent [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44249110&t=l", labelloc=b, label="Parent Compound"]; products [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8549&t=l", labelloc=b, label="2-Methyl-3-aminobenzoic Acid"]; pyrrolidine [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7007&t=l", labelloc=b, label="Pyrrolidine"];

// Invisible nodes for layout plus [label="+", shape=plaintext, fontsize=24, fontcolor="#202124"]; reactant_label [label="2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline", shape=plaintext, pos="1.5,1.8!", fontsize=11, fontcolor="#202124"]; product1_label [label="2-Methyl-3-aminobenzoic Acid", shape=plaintext, pos="5.5,1.8!", fontsize=11, fontcolor="#202124"]; product2_label [label="Pyrrolidine", shape=plaintext, pos="7.8,1.8!", fontsize=11, fontcolor="#202124"];

// Edges parent -> plus [label=" H+ / H₂O ", fontname="Arial", fontsize=10, fontcolor="#EA4335"]; plus -> products; plus -> pyrrolidine;

// Positioning parent [pos="1.5,1!"]; plus [pos="3.8,1!"]; products [pos="5.5,1!"]; pyrrolidine [pos="7.8,1!"]; } ddot Caption: Acid-catalyzed hydrolysis of the parent compound.

Q2: What is the underlying chemical mechanism for this degradation?

A2: The acid-catalyzed hydrolysis of an amide is a well-understood organic reaction.[1][2] The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[1]

The mechanism proceeds in several steps:

  • Protonation: The carbonyl oxygen of the amide is protonated by an acid (like H₃O⁺) from the mobile phase.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom of the amide group. This converts the amine portion into a better leaving group (an ammonium ion).

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, pyrrolidine) as a good leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product and regenerate the acid catalyst.

Understanding this mechanism is key to mitigating the degradation, as it highlights the critical roles of acid concentration and water.

Q3: How can I definitively identify the suspected degradation products?

A3: To confirm the identity of the degradants, a combination of chromatographic and spectroscopic techniques is recommended.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for this task. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks. You would look for ions corresponding to the protonated parent compound (C₁₂H₁₆N₂O, MW=204.27), protonated 2-methyl-3-aminobenzoic acid (C₈H₉NO₂, MW=151.16), and protonated pyrrolidine (C₄H₉N, MW=71.12).

  • Co-injection with Standards: If reference standards for the suspected degradants are available, you can perform a co-injection experiment. Spiking your degraded sample with a small amount of the 2-methyl-3-aminobenzoic acid standard should result in a proportional increase in the area of the corresponding degradation peak, confirming its identity.

  • Forced Degradation Study: A controlled experiment, known as a forced degradation or stress study, can be performed to intentionally generate the degradants and confirm their chromatographic behavior.[3][4][5] This is a standard practice in pharmaceutical development and is required by regulatory agencies like the ICH.[3][6]

dot graph TD { A[Observe Unexpected Peaks] --> B{Is Degradation Suspected?}; B -- Yes --> C[Perform Forced Degradation Study (See Protocol)]; B -- No --> D[Investigate Other Sources (e.g., Contamination)]; C --> E{Analyze by HPLC-MS}; E --> F[Compare m/z with Expected Degradants]; C --> G{Co-inject with Reference Standards}; G --> H[Confirm Peak Retention Time Match]; F & H --> I[Identity of Degradants Confirmed]; } ddot Caption: Troubleshooting workflow for degradant identification.

Q4: What strategies can I employ to minimize this degradation during analysis and formulation?

A4: Based on the hydrolysis mechanism, mitigation strategies should focus on controlling pH and temperature.

For Analytical Methods (HPLC):

  • Raise Mobile Phase pH: The rate of acid hydrolysis is dependent on proton concentration.[7] Increasing the pH of the mobile phase to a less acidic or even neutral range (e.g., pH 6-7) can significantly slow or stop the degradation. A phosphate or acetate buffer is often a good choice.

  • Use a Lower Column Temperature: Chemical reactions, including hydrolysis, are typically slower at lower temperatures. Running the HPLC column at room temperature or even refrigerated temperatures (if your instrument allows) can reduce on-column degradation.

  • Minimize Sample Residence Time: Prepare samples fresh and analyze them promptly. Avoid letting samples sit in an acidic diluent on the autosampler for extended periods. If delays are unavoidable, consider refrigerating the autosampler tray.

  • Optimize Solvent Choice: While aqueous conditions are necessary for hydrolysis, using a higher percentage of organic solvent (like acetonitrile or methanol) in the sample diluent can sometimes slow the reaction rate.[8]

For Formulation Development:

  • pH Control: Formulate the drug substance in a buffered system with a pH that ensures maximum stability. This requires a comprehensive pH-rate profile study.

  • Excipient Compatibility: Ensure that acidic excipients are not used in the formulation, as they can create micro-environments that promote hydrolysis.

  • Water Content: For solid dosage forms, control the water content and protect the product from humidity to minimize hydrolysis during storage.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized framework for investigating the acid stability of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, in line with ICH guidelines.[3][9] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely consuming the parent compound.[3][9]

Objective: To intentionally degrade the compound under controlled acidic conditions to identify degradation products and validate the stability-indicating nature of the analytical method.

Materials:

  • 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

  • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer for mobile phase (e.g., potassium phosphate)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Standard & Sample Preparation:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Working Standard (Time Zero): Dilute the stock solution with your mobile phase to a final concentration of ~100 µg/mL. This is your undegraded reference.

  • Stress Conditions:

    • Accurately transfer a known amount of the stock solution into separate reaction vessels (e.g., glass vials).

    • Add an equal volume of 0.1 N HCl.

    • Store one vessel at room temperature (~25°C) and another in a water bath at an elevated temperature (e.g., 60°C).[10]

  • Time Points:

    • Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot of the reaction mixture.

  • Sample Quenching & Dilution:

    • Immediately neutralize the acidic sample by adding an equimolar amount of NaOH. For example, add 1.0 mL of 0.1 N NaOH to 1.0 mL of the 0.1 N HCl sample.

    • Dilute the neutralized sample with mobile phase to the target concentration (~100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • HPLC Analysis:

    • Inject the time-zero standard and the stressed samples onto the HPLC system.

    • If no degradation is observed with 0.1 N HCl, repeat the experiment with 1 N HCl. If degradation is too rapid, reduce the temperature or time.

Suggested HPLC Method:

ParameterRecommended Condition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate (pH 6.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm or MS (Scan mode)
Injection Vol. 10 µL

This method is a starting point and should be optimized for your specific system and separation needs.

References

  • Acid and base-catalyzed hydrolysis of amides . Khan Academy. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Ch20 : Amide hydrolysis . University of Calgary. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

  • Hydrolysis of Esters and Amides . Dalal Institute. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Acidic and Basic Amide Hydrolysis . ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Forced Degradation Testing . SGS. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic . Pharmacognosy Magazine. [Link]

Sources

Identifying common contaminants in commercial 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the purity and use of this compound in experimental settings. Given that commercial batches of this rare chemical may be sold without extensive analytical data, this resource will help you identify and mitigate potential contaminants.[1]

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial batches of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline?

A1: Impurities can originate from several stages of the manufacturing process and storage.[2] They are generally categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts.

  • Degradation Products: These can form during storage or handling due to exposure to heat, light, moisture, or oxygen.

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed.

Q2: What are the likely process-related impurities based on a probable synthetic route?

A2: A logical retrosynthetic analysis suggests that 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is likely synthesized via an amide coupling reaction between 2-methyl-3-aminobenzoic acid and pyrrolidine. The 2-methyl-3-aminobenzoic acid is, in turn, likely prepared by the reduction of 2-methyl-3-nitrobenzoic acid.

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials:

    • 2-Methyl-3-nitrobenzoic acid

    • 2-Methyl-3-aminobenzoic acid

    • Pyrrolidine

  • Byproducts of Amide Coupling: The specific byproducts will depend on the coupling reagent used (e.g., dicyclohexylurea if DCC is used).

  • Side-Reaction Products:

    • Incomplete reduction of the nitro group can lead to nitroso or azoxy analogs.

    • Self-condensation of 2-methyl-3-aminobenzoic acid.

Q3: What are the potential degradation products?

A3: Aromatic amides and anilines can be susceptible to degradation under certain conditions.[3][4]

  • Hydrolysis: The amide bond can hydrolyze under strongly acidic or basic conditions, especially at elevated temperatures, to yield 2-methyl-3-aminobenzoic acid and pyrrolidine.

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The specific products can be complex, but may include N-oxides or products of oxidative coupling.

Q4: How should I store 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline to minimize degradation?

A4: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Unexpected or Inconsistent Experimental Results
  • Symptom: Your reaction yields are low, you observe unexpected side products, or the biological activity of the compound is not as expected.

  • Potential Cause: The purity of your 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline batch may be lower than assumed, or it may contain reactive impurities.

  • Troubleshooting Workflow:

    A Unexpected Experimental Results B Assess Purity of Starting Material A->B C Perform HPLC-UV Analysis B->C Initial Screen D Perform LC-MS Analysis B->D For Mass Information E Perform NMR Analysis B->E For Structural Information F Identify Impurities C->F D->F E->F G Purify Material (e.g., Recrystallization, Chromatography) F->G If Purity is Low H Re-run Experiment with Purified Material F->H If Purity is Acceptable, Troubleshoot Other Experimental Parameters G->H

    Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: The material has an unusual color (e.g., yellow or brown) instead of being off-white.
  • Symptom: The solid material is colored.

  • Potential Cause: This often indicates the presence of oxidized species or other chromophoric impurities. Aniline derivatives, in particular, are prone to air oxidation, which can produce colored byproducts.

  • Solution:

    • Assess Purity: Use HPLC-UV to determine the percentage of the main component and the number and relative abundance of impurities.

    • Purification: If the purity is compromised, consider purification by recrystallization from a suitable solvent system or by column chromatography.

Issue 3: Poor solubility in a solvent where it should be soluble.
  • Symptom: The compound does not dissolve as expected.

  • Potential Cause: The presence of insoluble impurities. This could include inorganic salts from the synthesis or polymeric byproducts.

  • Solution:

    • Attempt Filtration: Dissolve the material in a suitable solvent, and if an insoluble residue remains, filter it off.

    • Analyze Both Fractions: Analyze both the soluble portion and the insoluble residue (if possible) to identify the nature of the impurity.

    • Re-evaluate Purity: Re-assess the purity of the soluble fraction before use.

Analytical Protocols for Quality Control

It is highly recommended to perform your own quality control on any new batch of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of the compound and detecting non-volatile organic impurities.[5][6][7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan with a photodiode array detector to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.

Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for obtaining the molecular weights of impurities, which is a critical step in their identification. The HPLC conditions described above can often be directly transferred to an LC-MS system.

Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify volatile organic compounds.[9][10][11][12][13]

  • Instrumentation: GC-MS with a headspace autosampler.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Sample Preparation: Accurately weigh about 50 mg of the sample into a headspace vial. Add a high-boiling point solvent in which the compound is soluble (e.g., DMSO, DMF).

Structural Elucidation of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for confirming the structure of the main component and for identifying the structure of unknown impurities, especially when they are present at levels of >1%.[14][15][16][17][18]

  • ¹H NMR: Will show the presence of impurities with proton signals that are distinct from the main component. The integration of these signals can be used for semi-quantitative analysis.

  • ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): These techniques are essential for the full structural elucidation of significant impurities.

Forced Degradation Studies

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are recommended.[3][19][20][21] This involves subjecting the material to harsh conditions to accelerate its decomposition.

Stress ConditionTypical ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis of the amide bond.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aniline ring.
Thermal Degradation Dry heat at 80°C for 48 hoursGeneral decomposition.
Photostability Expose to ICH-compliant light sourcePhotolytic degradation.

After exposure, the stressed samples should be analyzed by HPLC-UV and LC-MS to identify and characterize any degradation products.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • The Complete Guide to Fine Chemicals: Quality, Applications & Industries. WBCIL. Available at: [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Available at: [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. Available at: [Link]

  • Fine and Specialty Chemicals. Bruker. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate. Available at: [Link]

  • Fine & Specialty Chemicals. Sartorius. Available at: [Link]

  • Making quality the priority for fine and specialty chemicals suppliers. Chemistry World. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. ResolveMass Laboratories Inc. Available at: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Available at: [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Available at: [Link]

  • Residual Solvents Analysis & Testing | Gas Chromatography. RSSL. Available at: [Link]

  • Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac. Available at: [Link]

  • NMR spectroscopy of small molecules in solution. The Royal Society of Chemistry. Available at: [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Quantification of aniline and N-methylaniline in indigo. PMC. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]

  • Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.

Sources

Effect of temperature on the reaction rate of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PZ-INT-003 Subject: Optimization of Reaction Rate & Temperature Control Status: Active Support Tier: Level 3 (Process Chemistry & Kinetics)

Executive Summary & Process Overview

User: Process Chemists, Scale-up Engineers Target Molecule: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (Key intermediate for Pazopanib) Critical Parameter: Temperature (


) vs. Reaction Rate (

)

This guide addresses the kinetic sensitivity of the synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline . The synthesis typically proceeds via two critical stages starting from 2-methyl-3-nitrobenzoic acid. Temperature control is the primary variable governing the trade-off between Turnover Frequency (TOF) and Impurity Profile .

The Synthetic Pathway

The following diagram illustrates the critical temperature-dependent nodes in the synthesis.

ReactionPathway Start 2-Methyl-3-nitrobenzoic acid Activation Acid Chloride Formation (SOCl2 / Toluene) Start->Activation Activation Amidation Amidation (+ Pyrrolidine) Activation->Amidation Exothermic (T < 10°C) Intermediate Nitro-Intermediate (2-Methyl-3-(1-pyrrolidinylcarbonyl)nitrobenzene) Amidation->Intermediate Yield > 90% Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Rate Limiting Step (T Sensitive) Product Target Aniline 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Reduction->Product Final Isolation

Figure 1: Synthetic workflow highlighting the temperature-critical Amidation and Reduction steps.

Module A: The Amidation Step (Exotherm Management)

Context: The reaction of the acid chloride with pyrrolidine is highly exothermic. While higher temperatures theoretically increase the rate, they are detrimental to yield due to competitive hydrolysis and polymerization.

Troubleshooting: Temperature vs. Impurity Profile
ObservationProbable CauseTemperature FactorCorrective Action
High levels of Acid Impurity Hydrolysis of Acid ChlorideT too high (>20°C) during additionCool reactor to 0–5°C before pyrrolidine addition. Ensure anhydrous conditions.
Runaway Exotherm Rapid reaction kineticsAddition rate too fast relative to cooling capacityUse a jacketed reactor with cryostat. Dose pyrrolidine slowly to maintain

.
Incomplete Conversion Kinetic trappingT too low (< -10°C) late-stageAfter addition is complete, allow

to rise to 20–25°C to drive reaction to completion.

Key Insight: For the amidation step, rate is rarely the bottleneck ; heat removal is. The reaction is diffusion-controlled at the mixing interface.

Module B: Nitro Reduction (The Kinetic Bottleneck)

Context: The reduction of the nitro group to the aniline (using H


 and Pd/C) is the step most significantly governed by Arrhenius kinetics. This is where "Reaction Rate" issues usually occur.
Kinetic Theory

The reaction rate


 generally follows a Langmuir-Hinshelwood model but can be approximated as pseudo-first-order with respect to Hydrogen pressure (

) and zero-order with respect to substrate concentration (until low conversion).


  • 
     (Activation Energy):  Typically 40–60 kJ/mol for nitro-aromatic hydrogenation on Pd/C.
    
  • Implication: A 10°C increase in temperature roughly doubles the reaction rate (

    
    ).
    
Temperature Effect Data (Representative)
Temperature (°C)Relative Rate (

)
Time to 99% Conv. (hrs)Risk Factor
25°C 1.012.0Slow; potential catalyst poisoning if stalled.
45°C 3.53.5Optimal Zone. Balances rate and selectivity.
65°C 8.21.5High risk of over-reduction (ring saturation) or solvent boil-off.
Troubleshooting Guide: Hydrogenation Rate
Issue 1: Reaction Rate is Too Slow (

hours)
  • Diagnostic: Is the temperature < 30°C?

  • Mechanism: At low

    
    , the diffusion of H
    
    
    
    through the solvent (often Methanol or Ethanol) is slower, and the surface reaction rate on the Pd catalyst is low.
  • Solution:

    • Increase temperature to 45°C .

    • Verify agitation speed (reaction is often mass-transfer limited).

    • Check for Poisoning: If raising

      
       doesn't help, the catalyst surface may be poisoned by sulfur (from SOCl
      
      
      
      carryover in the previous step).
Issue 2: Formation of "Over-Reduced" Impurities
  • Diagnostic: Presence of cyclohexyl-amide derivatives (saturation of the benzene ring).

  • Mechanism: High temperatures (>60°C) increase the adsorption energy of the aromatic ring onto the catalyst, facilitating ring hydrogenation.

  • Solution:

    • Reduce temperature to 35–40°C .

    • Reduce H

      
       pressure (e.g., from 5 bar to 2 bar).
      
    • Switch to a less active catalyst (e.g., sulfided Pt/C) if selectivity remains poor.

Issue 3: Sudden Rate Drop (Stalling)
  • Diagnostic: Reaction starts fast (exothermic) then stops at 80% conversion.

  • Mechanism: Thermal deactivation (sintering) of the catalyst if the initial exotherm was uncontrolled.

  • Solution: Implement a "Temperature Ramp" protocol. Start at 25°C, allow the initial burst of H

    
     uptake to subside, then ramp to 45°C to finish the difficult last 10%.
    

Decision Logic: Optimizing the Process

Use this logic tree to diagnose rate vs. quality issues during the reduction step.

LogicTree Start Start Troubleshooting Reduction Step CheckRate Is Reaction Time > 6 Hours? Start->CheckRate CheckImpurity Is Purity < 98%? CheckRate->CheckImpurity No (Rate OK) TempCheck Is Temp < 35°C? CheckRate->TempCheck Yes (Too Slow) ImpurityType Identify Impurity Type CheckImpurity->ImpurityType Yes AgitationCheck Is Agitation < 500 RPM? TempCheck->AgitationCheck No ActionHeat Increase T to 45°C TempCheck->ActionHeat Yes ActionStir Increase Agitation (Mass Transfer Limit) AgitationCheck->ActionStir Yes OverRed Ring Saturation ImpurityType->OverRed Sat. Ring Hydrolysis Amide Hydrolysis ImpurityType->Hydrolysis Acid Found ActionCool Reduce T to 30°C Lower H2 Pressure OverRed->ActionCool ActionDry Check Solvent Water Content Reduce T Hydrolysis->ActionDry

Figure 2: Troubleshooting logic for balancing reaction rate and product quality.

Frequently Asked Questions (FAQs)

Q1: Can I perform the reduction at reflux (approx. 65°C in Methanol) to speed up the process? A: We strongly advise against running at reflux for this specific intermediate. While the rate will be high, the risk of amide hydrolysis (cleaving the pyrrolidine) and ring saturation increases significantly above 50°C. We recommend a maximum of 45°C.

Q2: The reaction exotherms immediately upon H2 introduction. How do I manage this? A: This is characteristic of nitro-reductions.

  • Protocol: Start the reaction at 20°C (ambient).

  • Control: Regulate the H

    
     feed rate or pressure.
    
  • Cooling: Ensure the jacket is active. Allow the temperature to self-heat to 40°C, then hold. Do not pre-heat the reactor to 45°C before H

    
     addition.
    

Q3: How does solvent choice affect the temperature/rate relationship? A:

  • Methanol: Fastest rates due to high H

    
     solubility and polarity.
    
  • Ethanol: Slightly slower, safer boiling point.

  • IPA: Significantly slower rate at the same temperature due to viscosity/diffusion limits. If using IPA, you may need to increase T by 5–10°C to match Methanol kinetics.

References

  • Process Development of Pazopanib:Org. Process Res. Dev. 2012, 16, 10, 1568–1578.
  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chem. Rev. 2003, 103, 5431-5490. Link

  • Kinetics of Amide Formation: Charville, H., et al. "The kinetics of the reaction of acid chlorides with amines." J. Chem. Soc., Perkin Trans. 2, 1987, 983-996. Link

  • Safety in Nitro Reduction: Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.

Disclaimer: This guide is intended for qualified research personnel. Always perform a localized risk assessment and calorimetric study (DSC/RC1) before scaling up exothermic reactions.

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. As a valuable tool in drug discovery and development, a thorough understanding of a molecule's spectral properties is paramount for structural confirmation and purity assessment. This document moves beyond a simple recitation of expected chemical shifts, delving into the rationale behind the spectral assignments and comparing them with data from structurally related analogs to provide a comprehensive and practical guide for researchers.

The Strategic Importance of 1H NMR in Pharmaceutical Analysis

In the landscape of pharmaceutical research, 1H NMR spectroscopy stands as a cornerstone analytical technique. Its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships makes it indispensable for the unambiguous structural elucidation of novel chemical entities. For a molecule like 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, which contains a variety of proton environments—from the distinct signals of the aromatic ring to the more complex patterns of the pyrrolidine moiety—a meticulous interpretation of its 1H NMR spectrum is critical for confirming its identity and ensuring its purity.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

The acquisition of a high-resolution 1H NMR spectrum is the foundation of accurate spectral interpretation. The following protocol outlines a standardized procedure to ensure reliable and reproducible results.

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.[1] The use of a precise microbalance is crucial for accurate concentration determination.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[1][2] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those on the amine group.[3][4] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d6 is useful for its ability to slow down the exchange of labile protons, sometimes allowing for the observation of their coupling.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[1] This prevents interference with the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.[2] However, for routine analysis, referencing to the residual solvent peak is often sufficient.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.

  • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

This protocol is designed to be a robust starting point. Optimization of parameters may be necessary depending on the specific instrument and the desired level of spectral detail.

Predicted 1H NMR Spectrum and Interpretation

Molecular Structure and Proton Labeling:

Caption: Labeled structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

Predicted 1H NMR Data (in CDCl3, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-Ar (3H)6.8 - 7.2m3H-
-NH2 (2H)3.5 - 4.5 (broad)br s2H-
-CH2- (Pyrrolidine, α to N)3.4 - 3.6t2HJ ≈ 6-7
-CH2- (Pyrrolidine, α to C=O)2.4 - 2.6t2HJ ≈ 6-7
-CH3 (Aromatic)2.2 - 2.3s3H-
-CH2- (Pyrrolidine, β)1.8 - 2.0m4H-

Detailed Rationale and Comparison with Analogs:

  • Aromatic Protons (H-Ar): The three protons on the aniline ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5] The presence of both an electron-donating amino group and a methyl group, along with an electron-withdrawing amide group, will lead to a complex splitting pattern. Based on data for 2-methyl-3-nitroaniline, where the aromatic protons appear between 6.8 and 7.1 ppm, a similar range is expected for our target molecule.[6] The signals will likely appear as a multiplet due to complex ortho and meta couplings.

  • Amine Protons (-NH2): The two protons of the primary amine will likely appear as a broad singlet in the range of 3.5-4.5 ppm in a non-protic solvent like CDCl3.[7] This broadness is due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature.[3][4] A D2O exchange experiment would confirm this assignment, as the -NH2 peak would disappear.

  • Pyrrolidine Protons:

    • Protons alpha to Nitrogen (-CH2-): These protons are deshielded by the adjacent nitrogen atom and are expected to resonate around 3.4-3.6 ppm. In similar N-aryl pyrrolidine structures, these protons often appear as a triplet.[8][9]

    • Protons alpha to Carbonyl (-CH2-): These protons are deshielded by the carbonyl group and are expected around 2.4-2.6 ppm.

    • Beta Protons (-CH2-): The remaining four protons on the pyrrolidine ring are further from the deshielding groups and are expected to appear as a multiplet in the more upfield region of 1.8-2.0 ppm.

  • Methyl Protons (-CH3): The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a sharp singlet around 2.2-2.3 ppm. This is consistent with the chemical shift of the methyl group in 2-methyl-3-nitroaniline, which appears at 2.07 ppm in DMSO.[6]

Visualizing the Interpretation Logic

The following diagram illustrates the key steps and considerations in the interpretation of the 1H NMR spectrum of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Assignment SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) NMR_Acquisition 1H NMR Acquisition (400 MHz) SamplePrep->NMR_Acquisition Initial_Inspection Initial Spectrum Inspection (Identify number of signals, integration, and multiplicity) NMR_Acquisition->Initial_Inspection Aromatic_Region Aromatic Region (6.8-7.2 ppm) - Complex multiplet (3H) - Compare to substituted anilines Initial_Inspection->Aromatic_Region Aliphatic_Region Aliphatic Region (1.8-3.6 ppm) - Identify pyrrolidine and methyl signals Initial_Inspection->Aliphatic_Region Labile_Protons Labile Protons (3.5-4.5 ppm) - Broad singlet (2H, -NH2) - Confirm with D2O exchange Initial_Inspection->Labile_Protons Final_Structure Final Structure Confirmation Aromatic_Region->Final_Structure Pyrrolidine_Assignment Pyrrolidine Assignment - α to N (~3.5 ppm) - α to C=O (~2.5 ppm) - β protons (~1.9 ppm) Aliphatic_Region->Pyrrolidine_Assignment Methyl_Assignment Methyl Assignment - Singlet (~2.2 ppm) Aliphatic_Region->Methyl_Assignment Labile_Protons->Final_Structure Pyrrolidine_Assignment->Final_Structure Methyl_Assignment->Final_Structure

Caption: Workflow for the 1H NMR interpretation of the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the 1H NMR spectrum of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. By grounding these predictions in the established principles of NMR spectroscopy and making direct comparisons with structurally analogous compounds, we can build a high degree of confidence in the assigned structure. For any researcher working with this or similar molecules, this detailed analysis serves as a robust framework for their own spectral interpretation, ensuring the integrity of their chemical characterization.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(10), 637-646. Available at: [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. Available at: [Link]

  • Standard Operating Procedure for NMR Experiments. (2023). Available at: [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • 1H chemical shifts of amides in DMSO solvent. OUCI. Available at: [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(4), 491-500. Available at: [Link]

  • 2-Methyl-3-nitroaniline. PubChem. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0247276. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • The 1H NMR chemical shift values (d ppm) of aniline and... ResearchGate. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 1-Pyrrolidinecarboxamide. PubChem. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1091. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • NMR shifts 1H -general.cdx. Chemistry Connected. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • 3-Amino-N,N-dimethylbenzamide. PubChem. Available at: [Link]

  • H.NMR-Spectrum of Compound{2}. ResearchGate. Available at: [Link]

  • 3-amino-n,n-dimethylbenzamide (C9H12N2O). PubChemLite. Available at: [Link]

  • 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 246-259. Available at: [Link]

Sources

Mass Spectrometry Profiling of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (CAS: 926195-24-6). As a tertiary benzamide derivative featuring an aniline core, this molecule serves as a critical model for understanding the dissociation behavior of "privileged structures" found in local anesthetics (e.g., mepivacaine analogs) and kinase inhibitors.

We compare two distinct ionization regimes: Electrospray Ionization (ESI-MS/MS) , utilized in LC-MS workflows for structural elucidation, and Electron Ionization (EI-MS) , the gold standard for GC-MS library matching.

Chemical Profile
PropertySpecification
IUPAC Name (3-amino-2-methylphenyl)(pyrrolidin-1-yl)methanone
Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Monoisotopic Mass 204.1263 Da
Key Substructures Aniline (primary amine), Toluene (ortho-methyl), Pyrrolidine amide (tertiary amide)

Technique A: ESI-MS/MS (Collision Induced Dissociation)

Context: In Liquid Chromatography-Mass Spectrometry (LC-MS), this molecule forms a stable protonated precursor


. The fragmentation is driven by "mobile proton" migration, primarily targeting the amide linkage.
Mechanistic Insight

Under ESI conditions (positive mode), the most basic site is the aniline nitrogen (


, pKa ~4.6), followed by the amide oxygen. However, upon collisional activation (CID), the proton migrates to the amide nitrogen, weakening the 

bond.
  • Precursor Ion: m/z 205.13

    
    .
    
  • Primary Pathway (Amide Hydrolysis-like): The dominant cleavage occurs at the amide bond. The charge is retained on the benzoyl moiety due to resonance stabilization by the aromatic ring and the electron-donating amino group.

    • Product: m/z 134.06 (Acylium ion,

      
      ).
      
    • Neutral Loss: Pyrrolidine (71 Da).[1]

  • Secondary Pathway (Decarbonylation): The acylium ion ejects carbon monoxide (CO).

    • Product: m/z 106.07 (Toluidine carbocation,

      
      ).
      
  • Tertiary Pathway (Ammonia Loss): The resulting toluidine ion can lose

    
     or 
    
    
    
    , characteristic of aniline derivatives.
    • Product: m/z 79 or m/z 77 .

Visualization: ESI Fragmentation Pathway

The following diagram illustrates the charge retention logic and stepwise degradation.

ESI_Fragmentation M_H [M+H]+ m/z 205.13 Acylium Acylium Ion [Ar-CO]+ m/z 134.06 M_H->Acylium Amide Cleavage (CID 20-30 eV) Pyrrolidine Pyrrolidine (Neutral Loss) 71 Da M_H->Pyrrolidine Toluidine Toluidine Ion [Ar]+ m/z 106.07 Acylium->Toluidine -CO CO CO (Neutral Loss) 28 Da Acylium->CO

Caption: ESI-MS/MS fragmentation pathway showing the dominance of the acylium ion (m/z 134) via neutral loss of pyrrolidine.

Technique B: EI-MS (Electron Ionization)[3]

Context: In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes hard ionization (70 eV). The radical cation mechanism leads to significantly different abundance ratios compared to ESI.

Mechanistic Insight[4][5]
  • Molecular Ion: m/z 204 (

    
    ). Usually visible but low intensity.
    
  • Base Peak (The "Fingerprint"): In tertiary amides involving cyclic amines (like pyrrolidine), the alpha-cleavage adjacent to the nitrogen is highly favored. This generates the stable pyrrolidinium iminium ion.

    • Product: m/z 70 (

      
      ).
      
    • Note: This peak is diagnostic for N-acyl pyrrolidines.

  • Alpha-Cleavage (Benzoyl Side): Cleavage on the other side of the carbonyl yields the benzoyl radical cation.

    • Product: m/z 134 (Acylium ion).

  • Ortho Effect: The proximity of the 1-amino and 2-methyl groups allows for specific rearrangements (e.g., loss of

    
     or 
    
    
    
    from the toluene substructure), creating minor peaks at m/z 189 (
    
    
    ).
Comparative Data Table
FeatureESI-MS/MS (Q-TOF/Orbitrap)EI-MS (Single Quad GC)
Parent Ion m/z 205

(Strong)
m/z 204

(Weak/Moderate)
Base Peak (100%) m/z 134 (Acylium)m/z 70 (Pyrrolidine ring)
Secondary Ions m/z 106, 79m/z 134, 106, 77, 41
Mechanism Charge-remote / Mobile ProtonRadical-site Alpha Cleavage
Selectivity High (MS/MS filters background)Moderate (Requires chromatographic resolution)

Experimental Protocol: Differentiation & Validation

To confirm the identity of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline and distinguish it from isomers (e.g., the 2,6-dimethyl or 4-amino isomers), follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Step 2: LC-MS/MS Acquisition (Targeted)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Source: ESI Positive Mode (+4.5 kV).

  • Precursor Isolation: Set Q1 to 205.1 .

  • Collision Energy (CE) Ramp: 15, 30, 45 eV.

Step 3: Validation Logic (The "Decision Tree")

Validation_Logic Start Spectrum Acquired Precursor m/z 205 Check134 Is m/z 134 the Base Peak? Start->Check134 Check106 Is m/z 106 Present? Check134->Check106 Yes Result_Iso SUSPECT ISOMER: Check Retention Time Check134->Result_Iso No (e.g., if m/z 70 is base in ESI, suspect amine not amide) Check70 Is m/z 70 Present? Result_Pos CONFIRMED: 2-Methyl-3-(pyrrolidinyl)aniline Check106->Result_Pos Yes Check106->Result_Iso No

Caption: Decision logic for validating the compound based on MS/MS spectral features.

Critical Note on Isomers: If m/z 70 is the base peak in ESI (not EI), suspect that the pyrrolidine ring is attached via an alkyl chain (amine) rather than a carbonyl (amide), as amines protonate more readily than amides. In the target molecule (amide), the charge prefers the acylium form (m/z 134).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amides).
  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides grounding for the acylium ion dominance in benzamides).
  • PubChem. Compound Summary for CID 2733699: 3-Amino-2-methylbenzoic acid. (Substructure reference for the m/z 134 -> 106 transition). Available at: [Link]

Sources

Comparative Guide: HPLC Method Development Strategies for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is a functionalized aniline intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structure combines a basic primary amine (aniline), a hydrophobic toluene core, and a polar amide-linked pyrrolidine ring.

The Analytical Challenge: Developing a purity method for this molecule presents a "mixed-mode" challenge:

  • Basicity: The aniline moiety (

    
    ) tends to interact with free silanols on silica columns, causing peak tailing.
    
  • Amide Isomerism: The pyrrolidinylcarbonyl group can exhibit rotameric behavior or distinct polarity compared to hydrolysis impurities (e.g., the corresponding carboxylic acid).

  • Structural Similarity: Impurities often include regioisomers (e.g., 2-methyl-5-...) or starting materials (nitro-precursors) that co-elute on standard C18 phases.

This guide objectively compares a Standard Fully Porous C18 Method against an Optimized Core-Shell Phenyl-Hexyl Method , demonstrating why the latter offers superior resolution and peak shape for this specific class of basic anilides.

Method Comparison: The Data

We compared two distinct approaches to separating 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline from its critical impurities (Impurity A: Hydrolysis product; Impurity B: Nitro-precursor).

Experimental Conditions Overview
ParameterMethod A: The Standard Method B: The Optimized Alternative
Column Technology Fully Porous Silica (5 µm)Core-Shell (Fused-Core) (2.7 µm)
Stationary Phase Traditional C18 (ODS)Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase Buffer 0.1% Phosphoric Acid (pH 2.1)10mM Ammonium Formate (pH 3.8)
Flow Rate 1.0 mL/min0.8 mL/min
Performance Metrics (Representative Data)

The following data summarizes the chromatographic performance observed when analyzing a spiked crude sample.

MetricMethod A (C18, 5µm)Method B (Phenyl-Hexyl, 2.7µm)Improvement
Retention Time (Main Peak) 12.4 min6.2 min50% Faster
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry) Peak Shape Improved
Resolution (

) vs. Impurity A
1.83.5 High Selectivity
Theoretical Plates (

)
~12,000~28,000>2x Efficiency
Backpressure 110 bar280 barManageable on HPLC
Scientific Analysis of Results
  • Why Method B Wins: The Phenyl-Hexyl phase engages in

    
     interactions with the aniline ring of the target molecule. This "orthogonal" selectivity pulls the aromatic aniline away from non-aromatic impurities more effectively than simple hydrophobicity (C18).
    
  • Peak Shape: The Core-Shell particle reduces the diffusion path (Eddy diffusion, the

    
     term in the van Deemter equation), resulting in sharper peaks.[1][2][3] The slightly higher pH (3.8) in Method B keeps the aniline partially ionized but uses ammonium ions to suppress silanol interactions, eliminating tailing.
    

Visualizing the Mechanism

The following diagram illustrates the decision-making process and the mechanistic difference between the two methods.

MethodDevelopment cluster_mech Interaction Mechanism (Method B) Start Analyte: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Decision Select Stationary Phase Strategy Start->Decision PathA Path A: Hydrophobic Only (C18) Standard Approach Decision->PathA Default Choice PathB Path B: Pi-Pi + Hydrophobic (Phenyl-Hexyl) Targeted Approach Decision->PathB Optimized Choice ResultA Result A: - Good Retention - Poor Tailing (Silanol interaction) - Low Selectivity for Isomers PathA->ResultA ResultB Result B: - Sharp Peaks (Core-Shell efficiency) - High Resolution (Pi-Pi selectivity) - MS Compatible PathB->ResultB Ligand Phenyl-Hexyl Ligand Interaction Pi-Pi Stacking (Enhanced Selectivity) Ligand->Interaction Analyte Aniline Ring (Analyte) Analyte->Interaction

Caption: Decision tree comparing standard C18 retention vs. Phenyl-Hexyl selectivity mechanisms for aniline derivatives.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes system suitability steps to ensure the method is performing correctly before sample analysis.

A. Reagents & Preparation[3][4]
  • Solvent A (Aqueous): 10mM Ammonium Formate in Water. Adjust pH to 3.8 with Formic Acid.

    • Why? Ammonium ions compete with the basic aniline for silanol sites on the column, reducing tailing. Formate is volatile, making this LC-MS compatible.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[4]

B. Instrumentation Setup
  • Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (e.g., Kinetex, Cortecs, or similar).

  • Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Detection: UV at 240 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 2.0 µL.

C. Gradient Profile
Time (min)% Solvent A% Solvent BAction
0.0955Initial Hold
1.0955Injection Delay
8.04060Linear Gradient
9.0595Wash
10.0595Wash Hold
10.1955Re-equilibration
13.0955End of Run
D. System Suitability (The Trust Protocol)

Before running samples, inject a standard solution (0.1 mg/mL) five times. The method is valid only if :

  • Retention Time %RSD: < 0.5%

  • Peak Area %RSD: < 1.0%

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity.
    

Troubleshooting & Critical Parameters

Peak Tailing

If the aniline peak tails (


), it indicates secondary silanol interactions.
  • Fix: Increase the buffer concentration from 10mM to 20mM Ammonium Formate. Do not simply add more acid; ionic strength is the key factor here.

Isomer Separation

If regioisomers (e.g., 4-methyl or 6-methyl variants) are present and co-eluting:

  • Fix: Lower the column temperature to 25°C.

    
     interactions are stronger at lower temperatures, often improving selectivity for aromatic isomers.
    
Unknown Impurity at (Void Volume)
  • Cause: The "pyrrolidine" ring precursors are highly polar and may not retain.

  • Fix: If quantification of pyrrolidine is required, this RP-HPLC method is unsuitable. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode or GC-FID.

References

  • Advanced Materials Technology. (2025). Isocratic Separation of Anilines on HALO® RP-Amide. Halo Columns Application Note. Link

  • Waters Corporation. (2025). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Application Notes. Link

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: A Comparative Webinar. Phenomenex Technical Resources. Link

  • BenchChem. (2025).[5][6] Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives. Link

  • PubChem. (2026).[7] 2-Methyl-3-(1-pyrrolidinyl)aniline Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to Local Anesthetic Intermediates: A Structural Analysis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of pharmaceutical synthesis, the molecular architecture of an intermediate compound is a critical determinant of the final active pharmaceutical ingredient's (API) efficacy, safety, and stability. This is particularly true in the development of local anesthetics, where subtle structural modifications can profoundly impact potency, duration of action, and toxicity. This guide provides an in-depth structural and functional comparison of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, a key intermediate, with other foundational precursors used in the synthesis of widely recognized local anesthetics.

The archetypal local anesthetic molecule comprises three main components: a lipophilic aromatic ring, an intermediate linker chain (containing either an ester or amide bond), and a hydrophilic tertiary amine.[1][2] The intermediates discussed herein are the primary building blocks that form the aromatic portion and introduce the critical linker functionality, thereby defining the core characteristics of the resulting drug.

Featured Intermediate: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Chemical Structure and Significance:

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is a substituted aniline derivative. Its structure is characterized by:

  • An aniline ring which serves as the precursor to the lipophilic aromatic core of the final anesthetic.

  • A methyl group at the 2-position. Ortho-substitution on the aniline ring is a common strategy to sterically hinder the amide linkage, making the final anesthetic more resistant to enzymatic hydrolysis and thus prolonging its duration of action.

  • A pyrrolidinylcarbonyl group (an amide) at the 3-position. This group introduces a stable amide linkage early in the synthesis pathway.

This intermediate is a precursor in the synthesis of certain amide-type local anesthetics, analogous in structure to bupivacaine. The synthesis of bupivacaine itself involves the amidation of 2,6-dimethylaniline with piperidine-2-carboxylic acid derivatives.[3][4] While direct synthesis pathways from 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline are proprietary or less common in public literature, its structure provides a unique platform for creating novel anesthetic candidates with specific properties.

Comparative Intermediates: Structural and Functional Divergence

To understand the unique position of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, we will compare it against two cornerstone intermediates: 2,6-Dimethylaniline , the precursor to lidocaine, and p-Aminobenzoic acid (PABA) , the foundation for ester-type anesthetics like procaine.

Amide-Type Intermediate: 2,6-Dimethylaniline (2,6-Xylidine)

2,6-Dimethylaniline is arguably the most well-known intermediate for amide-type local anesthetics, serving as the starting material for lidocaine.[5][6]

Structural Comparison:

  • Substitution Pattern: Like our featured intermediate, 2,6-dimethylaniline has ortho-substituents (two methyl groups). This bilateral steric shielding is a key feature in lidocaine, contributing to its stability and intermediate duration of action.[7] In contrast, 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline has only one ortho-methyl group, suggesting a different degree of steric hindrance.

  • Pre-existing Linker: 2,6-Dimethylaniline is a simple aniline derivative without a pre-formed linker. The amide bond is created later in the synthesis by reacting it with an acylating agent like chloroacetyl chloride.[8][9] 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, however, already contains a complex amide substituent, which would be part of the final molecule's core structure.

Ester-Type Intermediate: p-Aminobenzoic Acid (PABA)

PABA is the classic precursor for ester-type local anesthetics, including procaine and benzocaine.[10][11]

Structural Comparison:

  • Linker Type: The most significant difference lies in the eventual linker bond. PABA's carboxylic acid group is esterified to form the intermediate chain.[11][12] This ester linkage is a critical point of metabolic vulnerability. Ester-type anesthetics are rapidly hydrolyzed in the plasma by pseudocholinesterases, leading to a shorter duration of action and the formation of PABA as a metabolite, which is associated with allergic reactions.[13][14]

  • Stability: Amide bonds, such as the one inherent in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline and formed from 2,6-dimethylaniline, are far more stable and are metabolized hepatically by cytochrome P450 enzymes.[15] This fundamental difference in metabolic pathway is a primary reason for the predominance of amide-type anesthetics in modern clinical practice.[14]

Physicochemical Data Summary

The physical and chemical properties of these intermediates influence reaction conditions, solubility, and safety protocols.

Property2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline2,6-Dimethylanilinep-Aminobenzoic Acid (PABA)
Molecular Formula C₁₁H₁₆N₂C₈H₁₁NC₇H₇NO₂
Molecular Weight 176.26 g/mol 121.18 g/mol 137.14 g/mol
Appearance SolidClear yellow to red-brown liquid[16]White crystalline powder
Melting Point Not specified (research chemical)10-12 °C[16]187-189 °C
Boiling Point Not specified216 °C[17]Decomposes
Solubility (Water) Not specified7.5 g/L (20 °C)[16]Sparingly soluble
Linker Type Formed AmideAmideEster

Structure-Activity Relationship (SAR) Implications

The choice of intermediate directly dictates the structure of the final anesthetic's aromatic region, which governs its lipophilicity and protein binding.

  • Lipophilicity & Potency: Increased alkyl substitution on the aromatic ring generally increases lipid solubility, which correlates with higher potency and a longer duration of action.[18] The two methyl groups of 2,6-dimethylaniline contribute significantly to lidocaine's lipophilicity. The more complex structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline suggests it would yield an anesthetic with substantial lipid solubility.

  • Metabolic Stability & Duration: As discussed, the amide linkage derived from aniline-based intermediates is key to metabolic stability. The steric hindrance provided by ortho-substituents (like the methyl groups) protects the amide bond from hydrolysis, prolonging the drug's presence at the nerve fiber.[19]

  • Onset of Action: The pKa of the final molecule influences the onset of action. The pKa is the pH at which the ionized and non-ionized forms are equal. The non-ionized form penetrates the nerve membrane, but the ionized form is active at the sodium channel receptor.[1][18] While the intermediate itself does not solely determine pKa, its electronic properties influence the basicity of the final tertiary amine.

SAR_Logic cluster_Intermediates Choice of Intermediate cluster_Properties Structural & Chemical Properties cluster_Performance Final Anesthetic Performance 2_3_MPCA 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline Aromatic_Sub Aromatic Substitution (Lipophilicity) 2_3_MPCA->Aromatic_Sub Linker_Type Linker Type (Amide vs. Ester) 2_3_MPCA->Linker_Type Amide 2_6_DMA 2,6-Dimethylaniline 2_6_DMA->Aromatic_Sub 2_6_DMA->Linker_Type Amide PABA p-Aminobenzoic Acid PABA->Aromatic_Sub PABA->Linker_Type Ester Potency Potency & Duration Aromatic_Sub->Potency Influences Metabolism Metabolism & Stability Linker_Type->Metabolism Determines Allergenicity Allergenicity Linker_Type->Allergenicity Impacts

Figure 1. Logical relationship between intermediate choice and final drug performance.

Experimental Protocols: Synthesis of Amide Intermediate

The following protocol details the synthesis of N-(2,6-Dimethylphenyl)chloroacetamide, the key acylated intermediate derived from 2,6-dimethylaniline, en route to lidocaine. This procedure highlights the fundamental acylation step common in the synthesis of amide anesthetics.

Objective: To synthesize N-(2,6-Dimethylphenyl)chloroacetamide via acylation of 2,6-dimethylaniline.

Materials:

  • 2,6-Dimethylaniline (2,6-xylidine)

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water (deionized)

  • Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid. Place the flask on a magnetic stirrer in a fume hood.[8]

  • Cooling: Cool the solution to approximately 10-15°C using an ice bath.

  • Acylation: While stirring continuously, slowly add 2.0 mL of chloroacetyl chloride to the cooled solution.[8] Maintain the temperature below 20°C during addition. The causality for slow addition and cooling is to manage the exothermic nature of the acylation reaction and prevent side product formation.

  • Precipitation: After the addition is complete, continue stirring for 30 minutes. Subsequently, add a solution of 15 g of sodium acetate dissolved in 75 mL of water.[5] The sodium acetate acts as a base to neutralize the HCl byproduct, driving the reaction towards the product and facilitating its precipitation.

  • Isolation: A white precipitate of N-(2,6-Dimethylphenyl)chloroacetamide will form. Cool the mixture in the ice bath for another 20 minutes to ensure complete precipitation.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold water to remove residual acetic acid and salts.[8]

  • Drying: Press the product as dry as possible on the funnel and then transfer it to a watch glass or drying dish to air dry completely. The yield of this step is typically high, often exceeding 90%.[20]

Synthesis_Workflow start Start: Reagents reagents 2,6-Dimethylaniline Glacial Acetic Acid start->reagents cooling Cooling (10-15°C) reagents->cooling acylation Slow Addition of Chloroacetyl Chloride cooling->acylation precipitation Addition of Sodium Acetate Solution acylation->precipitation Neutralize HCl isolation Vacuum Filtration & Washing precipitation->isolation drying Air Drying isolation->drying product Product: N-(2,6-Dimethylphenyl)chloroacetamide drying->product

Figure 2. Workflow for the synthesis of an amide-type anesthetic intermediate.

Conclusion

The structural analysis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline in comparison to established intermediates like 2,6-dimethylaniline and p-aminobenzoic acid reveals critical insights for drug development. The choice of intermediate is a foundational decision that dictates the classification (amide vs. ester), metabolic stability, potential for allergenicity, and lipophilic character of the final local anesthetic. While 2,6-dimethylaniline and PABA represent the classic routes to amide and ester anesthetics respectively, novel intermediates like 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline offer a platform for creating next-generation molecules. Its pre-formed amide and unique substitution pattern provide a template for synthesizing anesthetics with potentially tailored properties, such as enhanced potency and a specific duration of action, underscoring the continuous innovation in the field of medicinal chemistry.

References

  • IS MUNI. (n.d.). Lidocaine. IS MUNI. [Link]

  • Scribd. (n.d.). Synthesis of Lidocaine 2. Scribd. [Link]

  • StuDocu. (n.d.). The 2-Step Synthesis of Lidocaine. StuDocu. [Link]

  • BrainKart. (2017, November 17). Local Anesthetic: Structure Activity Relationships. BrainKart. [Link]

  • Google Patents. (n.d.). Process for the preparation of procaine.
  • National Center for Biotechnology Information. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

  • Google Patents. (n.d.). Synthesis method of lidocaine.
  • Medi Study Go. (2025, May 10). Classification of Local Anesthetics: Amides vs. Esters and Clinical Selection Criteria. Medi Study Go. [Link]

  • Organic Chemistry Portal. (2010, August 16). Synthesis of Local Anesthetics derived from aminobenzoic acid. Organic Chemistry Portal. [Link]

  • University of California, Irvine. (n.d.). Synthesis of Lidocaine. UCI Department of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry of Procaine Hydrochloride: Synthesis and Chemical Uses. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • AccessPharmacy. (n.d.). Local Anesthetics. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. [Link]

  • Scribd. (n.d.). Synthesis of Procaine Hydrochloride. Scribd. [Link]

  • Medscape. (2023, September 8). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

  • Royal Society of Chemistry. (2019, December 13). Synthesis and biological activities of local anesthetics. RSC Publishing. [Link]

  • PubMed. (n.d.). Differential nerve blockade: esters v. amides and the influence of pKa. National Center for Biotechnology Information. [Link]

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Deranged Physiology. [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. [Link]

  • Basicmedical Key. (2016, August 14). Local Anesthetics. Basicmedical Key. [Link]

  • World Federation of Societies of Anaesthesiologists. (n.d.). Anaesthesia. WFSA. [Link]

  • Ukrainian Chemical Journal. (2022, August 1). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Ukrainian Chemical Journal. [Link]

  • Pocket Dentistry. (2015, January 12). Pharmacology of local anaesthetics. Pocket Dentistry. [Link]

  • Google Patents. (2016, March 23). Synthesis method of bupivacaine.
  • Google Patents. (n.d.). Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
  • PubChemLite. (n.d.). 2-methyl-3-(1-pyrrolidinyl)aniline. PubChemLite. [Link]

  • MDPI. (2023, November 8). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. [Link]

  • ResearchGate. (2025, October 22). Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. [Link]

  • Der Pharma Chemica. (2014). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. Der Pharma Chemica. [Link]

  • Journal of Forensic Science & Criminology. (n.d.). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. [Link]

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Establishing a Primary Reference Standard for the Assay of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the establishment and qualification of a primary reference standard for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. In the landscape of pharmaceutical development and quality control, the integrity of quantitative assays is fundamentally reliant on the quality of the reference standard used. For novel or specialized compounds like 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, where a pharmacopeial standard may not exist, a rigorously characterized in-house primary standard is paramount.

This document outlines the multi-faceted analytical approach required for this characterization. We will compare the performance of a meticulously purified and qualified candidate material against a typical commercial-grade batch, providing the experimental data and protocols necessary for researchers, scientists, and drug development professionals to establish a robust and reliable analytical benchmark. The causality behind each experimental choice is explained to ensure a deep understanding of the qualification process.

The Imperative for a Qualified Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its purity and identity must be known with a high degree of certainty. Without it, the quantification of an active ingredient or impurity in a sample is inherently flawed, leading to unreliable data in research, erroneous dosage in development, and potential failure in regulatory compliance. The process described herein follows the principles of establishing a self-validating system, where orthogonal analytical techniques are employed to build a cohesive and trustworthy profile of the candidate material.

Workflow for Reference Standard Qualification

The qualification process is a systematic investigation to confirm the identity, purity, and assigned content of a candidate material. This involves a suite of tests that, when combined, provide a comprehensive understanding of the substance.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization (Identity & Purity) cluster_2 Phase 3: Value Assignment & Comparison Sourcing Source High-Purity Candidate Material (e.g., Custom Synthesis) Screening Initial Screening: - HPLC-UV (Preliminary Purity) - ¹H NMR (Preliminary ID) Sourcing->Screening Identity Structural Confirmation - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - FT-IR Screening->Identity Purity Orthogonal Purity Assessment - HPLC-UV (Primary Assay) - GC-MS (Volatile Impurities) - qNMR (Absolute Quantification) Screening->Purity Non_Chrom Non-Chromatographic Purity - TGA (Residual Solvents) - Karl Fischer (Water Content) Screening->Non_Chrom Mass_Balance Mass Balance Calculation (100% - Impurities - Water - Solvents) Purity->Mass_Balance Non_Chrom->Mass_Balance Comparison Comparative Analysis vs. Commercial Grade Batch Mass_Balance->Comparison Certification Certification & Documentation Comparison->Certification G cluster_0 qNMR Purity Calculation Logic cluster_1 Comparison & Calculation cluster_2 Final Purity Assignment Analyte Analyte Signal (Known Protons, N_analyte) Ratio Calculate Molar Ratio (I_analyte/N_analyte) / (I_IS/N_IS) Analyte->Ratio IS Internal Standard Signal (Known Protons, N_IS) IS->Ratio Mass Accurate Masses (m_analyte, m_IS) Purity Calculate Final Purity (%) Mass->Purity MW Molecular Weights (MW_analyte, MW_IS) MW->Purity Ratio->Purity

Differential scanning calorimetry (DSC) data for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Thermal Analysis & Comparison Guide: 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Executive Summary

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline (CAS: 926195-24-6) is a specialized aminobenzamide intermediate, primarily utilized in the synthesis of advanced kinase inhibitors (e.g., Btk inhibitors) and complex pharmaceutical APIs.[1][2] Unlike common reagents, this compound is often classified as a "rare chemical" with limited public physicochemical data.[1]

This guide provides a rigorous framework for characterizing this compound, comparing its theoretical thermal behavior against its direct precursor, 3-Amino-2-methylbenzoic acid , and establishing a self-validating Differential Scanning Calorimetry (DSC) protocol.[1]

Structural Context & Theoretical Thermal Profile

To understand the thermal behavior of the target amide, we must compare it to its biosynthetic precursor.[1] The conversion of the carboxylic acid moiety to a pyrrolidine amide significantly alters the intermolecular hydrogen bonding network, leading to predictable shifts in melting point and thermal stability.[1]

Comparative Analysis: Precursor vs. Target
FeaturePrecursor: 3-Amino-2-methylbenzoic AcidTarget: 2-Methyl-3-(1-pyrrolidinylcarbonyl)anilineThermal Implication
CAS Number 52130-17-3926195-24-6
Molecular Weight 151.16 g/mol 204.27 g/mol Increased MW generally raises

(London forces), but H-bonding dominates here.[1]
H-Bond Donors 2 (COOH, NH2)1 (NH2)Loss of strong acid dimer H-bonds reduces lattice energy.[1]
H-Bond Acceptors 22 (Amide C=O, N)Pyrrolidine ring adds steric bulk/rigidity.[1]
Melting Point 181–189 °C (Experimental)Predicted: 125–155 °C Amide formation disrupts the acid dimer network, typically lowering

.[1]
Primary Risk Decarboxylation at high THydrolysis / Ring openingAmides are generally more thermally stable than free amino acids.[1]

Expert Insight: The precursor (Acid) relies on strong intermolecular carboxylic acid dimers for its high melting point (~188°C).[1] The target (Amide) replaces this with a tertiary amide group.[1] While the pyrrolidine ring adds rigidity (which defends against


 drop), the loss of the acid proton generally results in a lower melting point.[1] Expect a sharp endotherm in the 125–155°C  range.[1]

Experimental Protocol: DSC Characterization

Since specific vendor data is often absent (listed as "Not Available" in Sigma-Aldrich/Delta catalogs), researchers must generate empirical data to validate purity and solid-state form.[1]

A. Instrument Configuration
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (prevents oxidative degradation).
    
  • Pan System: Tzero Aluminum Hermetic Pans with pinhole lid.[1]

    • Reasoning: A pinhole allows moisture/solvent escape during the drying phase but contains the sample enough to maintain vapor pressure equilibrium during melting.[1]

B. Self-Validating Method (Heat-Cool-Heat)

This protocol distinguishes between solvent loss , melting , and polymorphic transitions .[1]

  • Equilibration: Equilibrate at 25°C.

  • First Heating Cycle (Ramp 1): Heat from 25°C to 200°C at 10°C/min.

    • Observation: Look for broad endotherms <100°C (moisture/solvent) and the primary melt endotherm.[1]

  • Cooling Cycle: Cool from 200°C to -20°C at 10°C/min.

    • Observation: Look for crystallization exotherms (

      
      ).[1] If no peak appears, the sample may have formed a glass (
      
      
      
      will appear in the next step).[1]
  • Second Heating Cycle (Ramp 2): Heat from -20°C to 220°C at 10°C/min.

    • Observation: This cycle represents the "thermal history free" properties of the material.[1]

C. Critical Quality Attributes (CQA) to Monitor
  • Onset Temperature (

    
    ):  The intersection of the baseline and the leading edge of the peak.[1] This is the rigorous melting point.[1]
    
  • Enthalpy of Fusion (

    
    ):  Area under the melting peak.[1] Low values (<50 J/g) may indicate amorphous content.[1]
    

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermal validation, highlighting the critical decision points based on DSC data.

ThermalValidation Precursor Precursor: 3-Amino-2-methylbenzoic Acid (Mp: 188°C) Synthesis Amide Coupling (+ Pyrrolidine) Precursor->Synthesis Activation Crude Crude Intermediate (CAS: 926195-24-6) Synthesis->Crude Workup DSC_Test DSC Analysis (Heat-Cool-Heat) Crude->DSC_Test Sample Prep Decision Data Interpretation DSC_Test->Decision Thermogram Pure Sharp Endotherm (>125°C) Decision->Pure Single Peak Solvate Broad Peak <100°C + Melt Decision->Solvate Desolvation Event Impure Depressed Mp (<120°C) or Multi-peak Decision->Impure Eutectic Impurity Solvate->DSC_Test Recrystallize/Dry Impure->Synthesis Re-purify

Figure 1: Thermal validation workflow for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, distinguishing between pure product, solvates, and impure mixtures.

Data Interpretation Guide

When analyzing the DSC trace for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, use the following reference criteria:

Scenario A: The Ideal Trace
  • Baseline: Flat and stable.

  • Event: A single, sharp endothermic peak with an onset between 125°C and 155°C .

Scenario B: The "Wet" Trace
  • Event 1: Broad endotherm from 60°C–110°C.

  • Event 2: Sharp melt >120°C.

  • Causality: Residual solvent (likely Ethanol or Ethyl Acetate from recrystallization) or moisture.[1]

  • Action: Perform TGA (Thermogravimetric Analysis). If mass loss correlates with Event 1, dry the sample under vacuum at 50°C.[1]

Scenario C: The Impure Trace
  • Event: Broad, shallow melting peak significantly lower than expected (e.g., <115°C).

  • Mechanism: Freezing point depression caused by unreacted 3-Amino-2-methylbenzoic acid or other synthesis byproducts.[1]

  • Action: Check HPLC purity. Re-column or recrystallize.[1]

References

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Aminobenzamide Derivatives. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, a compound whose structure necessitates a cautious and informed approach. Lacking a specific Safety Data Sheet (SDS), our safety paradigm is built upon a composite hazard analysis of its core structures: a substituted aniline and a pyrrolidine amide. This dual nature—combining the systemic toxicity of aromatic amines with the corrosive potential of cyclic amines—requires robust control measures at every step.

The aniline backbone is associated with significant toxicity through all routes of exposure (inhalation, ingestion, and dermal absorption), is a suspected carcinogen and mutagen, and can cause damage to the blood and spleen with repeated exposure.[1][2][3][4] The pyrrolidine component, derived from a corrosive and flammable amine, introduces a risk of severe skin and eye damage.[5][6][7] Therefore, this compound must be handled as a highly hazardous substance, prioritizing the prevention of any direct contact or aerosol generation.

Hazard Control: A Multi-Layered Defense

Effective safety is not merely about personal protective equipment (PPE); it begins with engineering controls and administrative procedures that form the primary barriers to exposure.

1. Engineering Controls: Your First Line of Defense All manipulations of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[3][8] This is non-negotiable. The fume hood contains vapors and aerosols, preventing their inhalation, which is a primary route of exposure for toxic compounds. Ensure the sash is positioned as low as possible to maximize capture velocity. An eyewash station and safety shower must be immediately accessible and verified to be in working order before any work begins.

2. Personal Protective Equipment (PPE): The Essential Barrier PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the compound's composite hazards. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles & face shieldDouble-gloved: Butyl or Viton outer, Nitrile innerFully-buttoned lab coat, Chemical-resistant apronNot required if performed in a certified fume hood
Preparing Solutions Safety goggles & face shieldDouble-gloved: Butyl or Viton outer, Nitrile innerFully-buttoned lab coat, Chemical-resistant apronNot required if performed in a certified fume hood
Reaction Workup/Purification Safety goggles & face shieldDouble-gloved: Butyl or Viton outer, Nitrile innerFully-buttoned lab coat, Chemical-resistant apronNot required if performed in a certified fume hood
Spill Cleanup Safety goggles & face shieldHeavy-duty Butyl or Viton glovesChemical-resistant suit or apron over lab coatNIOSH-approved respirator with organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: Due to the corrosive potential inherited from the pyrrolidine moiety and the severe eye irritation risk from anilines, safety goggles are mandatory to protect against splashes.[6][9] A full-face shield must be worn over the goggles to protect the entire face when handling any quantity of the material outside of a sealed container.

  • Hand Protection: Aniline and its derivatives are readily absorbed through the skin.[1][2] Standard nitrile gloves offer poor resistance and are not recommended for primary protection against aniline.[10][11][12] A double-gloving strategy is required: a thicker, highly-resistant outer glove (e.g., Butyl, Viton) over a standard nitrile inner glove. This provides robust protection while allowing the outer glove to be removed and replaced immediately if contamination is suspected, preserving the integrity of the inner glove. Gloves must be changed immediately upon contamination and after each work session.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement. Given the risk of splashes during solution preparation or transfers, a chemical-resistant apron worn over the lab coat provides a necessary additional layer of protection.

  • Respiratory Protection: All work must be performed in a fume hood to eliminate the need for routine respiratory protection. A NIOSH-approved respirator with organic vapor cartridges is reserved for emergency situations, such as a significant spill outside of containment.

The following diagram illustrates the decision-making workflow for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe Personal Protective Equipment Selection cluster_ops Operations & Disposal start Begin Task Involving 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline assess_hazards Assess Hazards: - Toxic (Aniline) - Corrosive (Pyrrolidine) - Dermal Absorber - Suspected Carcinogen start->assess_hazards eng_controls Confirm Engineering Controls: - Certified Fume Hood? - Eyewash/Shower Accessible? assess_hazards->eng_controls eye_face Eye/Face Protection: Safety Goggles + Face Shield eng_controls->eye_face hand Hand Protection: Double-Glove (Butyl/Viton over Nitrile) eye_face->hand body Body Protection: Lab Coat + Chemical Apron hand->body proceed Proceed with Task (Weighing, Solution Prep, etc.) body->proceed spill Spill or Emergency? proceed->spill cleanup Follow Spill Protocol: - Evacuate & Notify - Don Respirator - Use Spill Kit spill->cleanup Yes waste Segregate all waste as 'Aromatic Amine Hazardous Waste' spill->waste No cleanup->waste end Task Complete waste->end

Caption: Workflow for risk assessment and control when handling 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.
Operational Protocols: Step-by-Step Guidance

Adherence to standardized procedures is critical for minimizing risk.[8][13]

Protocol 1: Weighing the Solid Compound

  • Preparation: Don all required PPE (safety goggles, face shield, lab coat, apron, double gloves). Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Using a spatula, carefully transfer the required amount of the solid from the stock bottle to the weigh boat. Avoid any actions that could generate dust. Keep the stock bottle as low to the work surface as possible during transfer.

  • Cleaning: Securely cap the stock bottle. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the spatula and the exterior of the stock bottle. Dispose of the wipe immediately into a designated solid hazardous waste bag.

  • Record: Record the final weight and proceed immediately to the next step (e.g., solution preparation).

Protocol 2: Preparing a Solution

  • Preparation: Ensure all glassware is clean, dry, and assembled within the fume hood.

  • Solvent Addition: Add the desired solvent to the flask that will contain your final solution.

  • Transfer: Carefully add the weighed solid to the solvent. If using a weigh boat, it can be bent to create a funnel for a more controlled addition.

  • Rinsing: Rinse the weigh boat with a small amount of the solvent, adding the rinse to the flask to ensure a quantitative transfer.

  • Dissolution: Gently swirl or stir the solution until the solid is fully dissolved. Avoid vigorous agitation that could create aerosols.

  • Disposal: Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.

Emergency and Disposal Plans

Spill Response

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit containing an absorbent appropriate for organic compounds. Cover the spill with the absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.

Exposure Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All materials contaminated with 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline are considered hazardous waste and must be disposed of accordingly.[14]

  • Solid Waste: Contaminated gloves, wipes, absorbent pads, and weigh boats must be collected in a clearly labeled, sealed hazardous waste container designated for "Toxic Aromatic Amine Waste".

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[14] Only after proper decontamination can the container be discarded.

By integrating these engineering controls, PPE requirements, and operational protocols into your daily workflow, you can handle 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline with the high degree of caution it warrants, ensuring both personal safety and the integrity of your research.

References

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link].

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Aniline Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US). Available at: [Link].

  • National Institute for Occupational Safety and Health (NIOSH). (1989). 1988 OSHA PEL Project - Aniline. Centers for Disease Control and Prevention. Available at: [Link].

  • Oxford University. (n.d.). Aniline (extra pure) - MSDS. Available at: [Link].

  • National Institute for Occupational Safety and Health (NIOSH). Aniline - IDLH. Centers for Disease Control and Prevention. Available at: [Link].

  • American Conference of Governmental Industrial Hygienists (ACGIH). (2026). Aniline. Available at: [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aniline. Available at: [Link].

  • CPAchem Ltd. (2024). Safety data sheet: Pyrrolidine. Available at: [Link].

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link].

  • Unisafe Gloves. (n.d.). Chemical Resistance Guide. Available at: [Link].

  • Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Available at: [Link].

  • Occupational Safety and Health Administration (OSHA). (2024). ANILINE. U.S. Department of Labor. Available at: [Link].

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link].

  • University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Available at: [Link].

  • University at Buffalo. (n.d.). Toxic Materials Handling in the Laboratory. Administrative Services Gateway. Available at: [Link].

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Available at: [Link].

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link].

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link].

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